molecular formula C19H29O6P B601002 Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid CAS No. 128948-00-5

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Katalognummer: B601002
CAS-Nummer: 128948-00-5
Molekulargewicht: 384.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, also known as Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, is a useful research compound. Its molecular formula is C19H29O6P and its molecular weight is 384.41. The purity is usually > 95%.
BenchChem offers high-quality Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVPSAAFKIBID-AFMDSPMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652296
Record name [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128948-00-5
Record name [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Theoretical Impurity Profile of Fosinopril Sodium API: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth mechanistic analysis of the impurity profile of Fosinopril Sodium. It is designed for pharmaceutical scientists and quality assurance professionals, moving beyond basic monograph listings to explore the chemical causality of impurity formation.

Executive Summary & Molecular Architecture

Fosinopril Sodium is unique among Angiotensin-Converting Enzyme (ACE) inhibitors. Unlike the carboxyl/sulfhydryl-based inhibitors (e.g., Enalapril, Captopril), Fosinopril contains a phosphinyl group. It is an ester prodrug hydrolyzed in vivo to the active diacid, Fosinoprilat .[1][2][3][4][5][6][7]

Key Structural Vulnerabilities:

  • Ester Linkage: The primary degradation pathway is hydrolysis of the acyloxyalkyl ester moiety.

  • Phosphinyl Group: Introduces unique oxidation and hydrolysis risks compared to standard ACE inhibitors.

  • Stereochemical Complexity: The molecule possesses four chiral centers (three on carbon, one on phosphorus).[8] This creates a theoretical landscape of 16 stereoisomers, making diastereomeric purity a critical quality attribute (CQA).

Classification of Impurities

The impurity profile is categorized into three mechanistic streams: Hydrolytic Degradation (Stability), Stereochemical Inconsistencies, and Synthetic Carryover.

Hydrolytic Degradation (Stability-Indicating)

The most significant impurity is the active metabolite itself, formed prematurely during storage.

  • Impurity A (EP/USP) - Fosinoprilat:

    • Mechanism: Hydrolysis of the ester side chain.[4] This reaction is catalyzed by moisture, heat, and extremes of pH (acidic or basic).

    • Chemical Logic: The ester bond connecting the propionic acid side chain is labile. Cleavage releases the free acid (Fosinoprilat) and an alcohol byproduct.

    • Impact: Reduces potency and alters bioavailability (since the prodrug is required for optimal absorption).

Stereochemical Impurities (Isomeric)

Fosinopril is the sodium salt of the trans-isomer.

  • Impurity B (Diastereomers):

    • Source: The synthesis involves the coupling of a phosphinyl acetic acid derivative with trans-4-cyclohexyl-L-proline.

    • Risk: Use of impure cis-4-cyclohexyl-L-proline starting material or epimerization during the coupling reaction can lead to diastereomeric impurities.

    • Phosphorus Chirality: The phosphorus atom itself is a chiral center. Control of the

      
       configuration at the phosphorus is achieved during the crystallization of the intermediate, but "wrong-isomer" breakthrough is a theoretical impurity.
      
Process-Related Impurities (Synthetic)
  • Regioisomeric Side-Chain Impurity:

    • Origin: During the synthesis of the phosphinyl side chain (condensation of 4-phenyl-1-butene with hypophosphorous acid), addition can occur at the internal olefin carbon rather than the terminal carbon.[9]

    • Result: A branched regioisomer that is difficult to remove if carried downstream.

Visualizing the Impurity Pathways

The following diagram maps the degradation and synthetic risks associated with the Fosinopril structure.

Fosinopril_Pathways cluster_degradation Degradation Pathways (Stability) cluster_synthesis Synthetic & Stereochemical Risks Fosinopril Fosinopril Sodium (API) Hydrolysis Hydrolysis (Moisture/pH) Fosinopril->Hydrolysis Fosinoprilat Impurity A: Fosinoprilat (Active Diacid Metabolite) Hydrolysis->Fosinoprilat Primary Degradant Alcohol Alcohol Byproduct Hydrolysis->Alcohol StartingMat Start Mat: 4-phenyl-1-butene Regio_Rxn Side Rxn: Internal Addition StartingMat->Regio_Rxn Regio_Imp Regioisomeric Impurity (Branched Side Chain) Regio_Rxn->Regio_Imp Process Impurity Regio_Imp->Fosinopril Carryover Risk Proline Reagent: trans-4-cyclohexyl-L-proline Proline->Fosinopril Coupling Epimerization Epimerization (Coupling Conditions) Proline->Epimerization Impurity_B Impurity B: Diastereomers (cis-isomer) Epimerization->Impurity_B Stereo Defect Impurity_B->Fosinopril Co-eluting Risk

Figure 1: Mechanistic map of Fosinopril Sodium impurities, distinguishing between hydrolytic degradation (Impurity A) and synthetic/stereochemical risks (Impurity B/Regioisomers).

Analytical Strategy: Validating the Profile

Detecting these impurities requires a specific HPLC approach due to the acidic nature of the degradation products and the lack of strong chromophores.

Method Development Logic
  • Column Selection (Stationary Phase):

    • Choice: C8 or C18 (e.g., Waters XTerra, Phenomenex Luna).

    • Reasoning: Fosinopril is lipophilic (cyclohexyl/phenyl groups). A C18 column provides sufficient retention. However, the degradation products (diacids) are more polar. A column capable of handling 100% aqueous onset or specific polar-embedded phases prevents phase collapse.

  • Mobile Phase (The Critical Factor):

    • Buffer: Acidic buffering is mandatory (pH 2.5 - 3.0).

    • Why? Fosinoprilat is a diacid.[10][11] At neutral pH, it ionizes, leading to peak tailing and poor resolution. Acidic conditions (using Orthophosphoric acid or Ammonium Acetate/Acetic Acid) suppress ionization, keeping the impurities in their non-ionized form for sharper peaks.

    • Solvent: Acetonitrile or Methanol.[12] Gradient elution is required to separate the early eluting polar degradants (Fosinoprilat) from the late eluting lipophilic parent and dimers.

  • Detection:

    • UV Wavelength: 205 nm - 215 nm.

    • Reasoning: Fosinopril lacks extended conjugation. The phenyl ring provides weak absorption at 254 nm, but sensitivity to low-level impurities (0.05%) requires the higher energy detection at the lower UV range.

Analytical Workflow Diagram

Analytical_Workflow cluster_HPLC HPLC Parameters Sample Sample Prep (Solvent: MeOH/Water) Column Stationary Phase C18 / C8 Sample->Column MobilePhase Mobile Phase pH 2.5-3.0 (Acidic) Column->MobilePhase Separation Gradient Gradient Elution Polar -> Non-polar MobilePhase->Gradient Detection Detection UV @ 205-215 nm Gradient->Detection Result Impurity Profile Resolution > 2.0 Detection->Result

Figure 2: Optimized analytical workflow for Fosinopril Sodium, emphasizing acidic mobile phase conditions to suppress ionization of diacid impurities.

Quantitative Data Summary

The following table summarizes the theoretical limits and relative retention times (RRT) typically observed in validated methods.

Impurity NameCommon DesignationOriginTheoretical RRT*ICH Limit (Typ.)
Fosinoprilat Impurity A (USP/EP)Degradation (Hydrolysis)~0.4 - 0.6NMT 0.5%
Fosinopril Isomer Impurity BSynthesis (Epimer)~0.9 - 1.1NMT 0.2%
Regioisomer Process ImpuritySynthesis (Side Chain)~1.2NMT 0.15%
Fosinopril Sodium APIParent1.00N/A

*Note: RRT (Relative Retention Time) varies by specific method conditions but Fosinoprilat consistently elutes early due to high polarity.

References

  • European Pharmacopoeia (Ph.[] Eur.) . Fosinopril Sodium Monograph. (Provides official impurity limits and reference standards for Impurities A, B, etc.).

  • United States Pharmacopeia (USP) . Fosinopril Sodium Monograph: Organic Impurities Procedures. (Details the official HPLC methods and system suitability requirements).

  • Narayanam, M., et al. (2014).[14] "Characterization of stress degradation products of fosinopril by using LC-MS/TOF." Journal of Pharmaceutical and Biomedical Analysis. (Mechanistic study on hydrolysis and oxidative pathways).

  • Anderson, N. G., et al. (1997). "Generation and Fate of Regioisomeric Side-Chain Impurities in the Preparation of Fosinopril Sodium." Organic Process Research & Development. (Definitive source on the synthetic regioisomer impurity).

  • Actavis Group .[1] Fosinopril Sodium Scientific Discussion. (Regulatory overview of impurity controls in generic development).

Sources

An In-depth Technical Guide to the Formation Mechanism of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, a notable impurity and intermediate in the synthesis and degradation of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. This document is intended for researchers, scientists, and professionals in drug development and quality control. It elucidates the chemical pathways, supported by established principles of organic chemistry and findings from stability studies of Fosinopril. A detailed experimental protocol for the validation of the proposed mechanism is also presented, alongside visual representations to facilitate a deeper understanding of the molecular transformations.

Introduction: Fosinopril and the Significance of its Impurities

Fosinopril is an ester prodrug that is converted in the body to its active metabolite, fosinoprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] It is widely prescribed for the management of hypertension and heart failure.[2] The chemical structure of Fosinopril features a phosphinic acid core, an ester group, and an amide linkage connecting the core to a 4-cyclohexyl-L-proline moiety.[3]

The purity of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise during synthesis, purification, and storage, or as a result of degradation. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid has been identified as an intermediate and a potential degradation product of Fosinopril.[4] Understanding its formation is paramount for developing robust manufacturing processes, stable formulations, and accurate analytical methods for quality control.

Proposed Mechanism of Formation: Hydrolysis of the Amide Bond

The formation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid from Fosinopril is most plausibly attributed to the hydrolysis of the amide bond that links the phosphinylacetyl group to the nitrogen atom of the proline ring. This reaction represents a cleavage of the molecule, resulting in two fragments: 4-cyclohexyl-L-proline and the titular Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid.

Amide bonds, while generally stable, are susceptible to hydrolysis under certain conditions, particularly in the presence of acid or base, and can also be enzyme-mediated.[5] Stress degradation studies on Fosinopril have demonstrated its susceptibility to degradation under hydrolytic conditions (acidic, basic, and neutral).[6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the cleavage of the carbon-nitrogen bond and the formation of a carboxylic acid and a protonated amine.

The degradation of Fosinopril has been observed to be more significant in acidic media compared to alkaline conditions, suggesting that acid-catalyzed hydrolysis is a key pathway for its degradation.[7]

Base-Catalyzed Hydrolysis

In a basic environment, a hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to yield a carboxylate and an amine.

Enzymatic Hydrolysis

While less relevant to the formation of this impurity during manufacturing or storage unless microbial contamination is present, it is worth noting that certain enzymes, such as proteases, can catalyze the hydrolysis of amide bonds.[8]

The proposed hydrolytic pathway is visually represented in the following diagram:

G Fosinopril Fosinopril TransitionState Tetrahedral Intermediate Fosinopril->TransitionState H₂O (Acid/Base catalysis) Products Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid + 4-cyclohexyl-L-proline TransitionState->Products Amide bond cleavage

Caption: Proposed hydrolytic cleavage of Fosinopril.

Experimental Protocol for Mechanism Validation

To validate the proposed hydrolytic mechanism, a forced degradation study can be conducted. This involves subjecting Fosinopril to various stress conditions and analyzing the resulting degradation products.

Materials and Reagents
  • Fosinopril Sodium reference standard

  • Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • High-purity water

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Phosphoric acid, for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • A suitable reversed-phase HPLC column (e.g., C18)

Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of Fosinopril Sodium in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the Fosinopril stock solution, add 1 mL of 1 N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the Fosinopril stock solution, add 1 mL of 1 N NaOH.

    • Follow the same heating and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 1 N HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the Fosinopril stock solution, add 1 mL of high-purity water.

    • Follow the same heating and sampling procedure as for acidic hydrolysis. No neutralization is required.

Analytical Method
  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid for pH control). A typical starting gradient could be 30% acetonitrile, increasing to 70% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the prepared samples from the forced degradation study into the HPLC system.

    • Also, inject the reference standards for Fosinopril and Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid to determine their retention times.

    • Monitor the chromatograms for the appearance of a peak corresponding to the retention time of the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid reference standard in the stressed samples.

    • The identity of the peak can be further confirmed using a mass spectrometer to match the molecular weight.

Expected Results

The chromatograms of the samples subjected to acidic and basic hydrolysis are expected to show a decrease in the peak area of Fosinopril over time, with a corresponding increase in the peak area of a new impurity. This new peak should have a retention time and mass spectrum that matches the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid reference standard, thus confirming the hydrolytic degradation pathway.

Stress ConditionExpected Fosinopril DegradationExpected Formation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid
Acidic (1N HCl, 60°C) SignificantSignificant
Basic (1N NaOH, 60°C) Moderate to SignificantModerate to Significant
Neutral (Water, 60°C) Minor to ModerateMinor to Moderate

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Fosinopril Stock Solution B Acidic Hydrolysis (HCl, Heat) A->B C Basic Hydrolysis (NaOH, Heat) A->C D Neutral Hydrolysis (Water, Heat) A->D E HPLC-UV/MS Analysis B->E C->E D->E F Peak Identification and Quantification E->F

Caption: Workflow for forced degradation study of Fosinopril.

Conclusion

The formation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a critical aspect to consider in the development and lifecycle management of Fosinopril-containing drug products. The evidence strongly supports a mechanism involving the hydrolysis of the amide bond connecting the proline moiety to the phosphinylacetyl core of the Fosinopril molecule. This reaction can be catalyzed by acidic, basic, or neutral conditions. By understanding this mechanism, drug developers can implement strategies to minimize the formation of this impurity during synthesis and storage, and analytical scientists can develop robust methods for its detection and quantification, thereby ensuring the quality, safety, and efficacy of Fosinopril.

References

  • Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. PubMed. [Link]

  • Synthesis of Fosinopril and Bortezomib Analogs for Biological Investigation Into Their Anti-Babesial Activity & Synthesis of Novel Pyrroloiminoquinone Alkaloid Analogues for the Development of Potent Anti-Parasitic Compounds. eScholarship.org. [Link]

  • High-performance liquid chromatography of the drug fosenopril. PubMed. [Link]

  • Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. PubMed. [Link]

  • HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. [Link]

  • Process for the synthesis of fosinopril and intermediates thereof.
  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. [Link]

  • Angiotensin-Converting Enzyme Inhibitors (ACEI). StatPearls - NCBI Bookshelf. [Link]

  • A process for manufacture of fosinopril sodium.
  • A PROCESS FOR MANUFACTURE OF FOSINOPRIL SODIUM. European Patent Office. [Link]

  • ACE Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • DES(4-CYCLOHEXYL-L-PROLINE) FOSINOPRIL ACETIC ACID. gsrs. [Link]

  • Evaluation of forced degradation studies. ResearchGate. [Link]

  • ACE inhibitor. Wikipedia. [Link]

  • Fosinopril Related Compound B. Axios Research. [Link]

  • Angiotensin-Converting Enzyme Inhibitors: A New Mechanism of Action. PMC. [Link]

  • ACE inhibitors and angiotensin receptor blockers. Deranged Physiology. [Link]

  • Hydrolysis of substrates containing proline and its derivatives by... ResearchGate. [Link]

  • Fosinopril Action Pathway. SMPDB. [Link]

  • Fosinopril-impurities. Pharmaffiliates. [Link]

  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. IJFMR. [Link]

  • High performance liquid chromatographic method for simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets formulation. ResearchGate. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Veeprho. [Link]

  • Fosinopril Impurities and Related Compound. Veeprho. [Link]

  • PRODUCT MONOGRAPH pms-FOSINOPRIL. PHARMASCIENCE. [Link]

  • The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers. [Link]

  • SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. IJNRD.org. [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Product Name : Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid-d7. Pharmaffiliates. [Link]

  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scientific Research Publishing. [Link]

  • Proline-promoted dehydroxylation of α-ketols. Chemical Science. [Link]

  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry. [Link]

  • Post-proline cleaving enzymes also show specificity to reduced cysteine. bioRxiv. [Link]

Sources

Methodological & Application

Application Note: HPLC Strategy for the Quantitation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (hereafter referred to as the Target Impurity ).

While pharmacopeial monographs (USP/EP) focus heavily on Fosinoprilat (the active metabolite), the Target Impurity represents a critical degradation pathway involving the cleavage of the amide bond linking the phosphinyl-acetyl moiety to the proline ring, while retaining the propionate ester side chain. Due to the loss of the hydrophobic cyclohexyl-proline group, this molecule exhibits significantly higher polarity than the parent drug, necessitating a tailored chromatographic strategy to ensure adequate retention and resolution from the solvent front and other hydrolytic degradants.

Molecule Characterization & Challenge

Understanding the physicochemical differential between the parent drug and the impurity is the foundation of this protocol.

FeatureFosinopril Sodium (Parent)Target Impurity (Des-Proline)Chromatographic Impact
Structure Phosphinyl-acetyl-L-proline esterPhosphinyl-acetic acid esterLoss of Hydrophobicity: The Target lacks the lipophilic cyclohexyl ring.
Functional Groups Secondary Amine, Carboxylic Acid, Phosphinate, EsterFree Carboxylic Acid , Phosphinate, EsterAcidity: The Target has an accessible acetic acid moiety, lowering pKa.
Polarity (LogP) High (Hydrophobic)Low to Moderate (Polar)Retention: Target will elute significantly earlier than Fosinopril.
UV Chromophore Phenyl ring (Weak)Phenyl ring (Weak)Detection: Requires low UV (210-215 nm) for sensitivity.
Degradation Pathway Mapping

The following diagram illustrates the specific hydrolytic pathway generating the Target Impurity.

DegradationPathway cluster_legend Pathway Legend Fosinopril Fosinopril Sodium (Parent Prodrug) Target Target Impurity (Des-Proline Fosinopril Acetic Acid) [Amide Cleavage] Fosinopril->Target Amide Hydrolysis (Loss of Proline Ring) Fosinoprilat Fosinoprilat (Active Metabolite) [Ester Hydrolysis] Fosinopril->Fosinoprilat Ester Hydrolysis RelCompA Rel. Compound A (Fully Hydrolyzed) Target->RelCompA Secondary Hydrolysis Fosinoprilat->RelCompA Amide Hydrolysis Solid Arrow: Primary Pathway of Interest Solid Arrow: Primary Pathway of Interest

Figure 1: Hydrolytic degradation pathways of Fosinopril. The red node indicates the specific Target Impurity for this protocol.

Method Development Strategy

Stationary Phase Selection

The Target Impurity contains a phosphinyl group and a carboxylic acid. These groups are prone to interacting with residual silanols on silica-based columns, leading to peak tailing.

  • Recommendation: Use a Type B (High Purity) C18 column with extensive end-capping.

  • Alternative: If dewetting occurs due to high aqueous content (required to retain the polar impurity), use a Polar-Embedded C18 or AQ-C18 phase.

Mobile Phase & pH Control

The separation is driven by pH. The Target Impurity is acidic.[1]

  • Neutral pH: The acid deprotonates (COO⁻), becoming highly polar and eluting in the void volume.

  • Acidic pH (2.0 - 3.0): The acid is protonated (COOH), increasing hydrophobicity and retention on the C18 phase.

  • Buffer Choice: Phosphoric acid/Phosphate buffer is preferred over Formic/TFA for UV detection at 210 nm due to lower background noise (higher transparency).

Gradient Architecture

An isocratic method is unsuitable because Fosinopril (very hydrophobic) and the Target Impurity (polar) have vastly different retention factors (


). A gradient is required to elute the impurity early while compressing the run time for the parent.

MethodLogic Start Method Goal: Retain Polar Target + Elute Hydrophobic Parent Step1 Step 1: pH Selection Set pH 2.5 (Phosphate) to suppress ionization of -COOH Start->Step1 Step2 Step 2: Initial Organic Hold Start at 5-10% ACN to trap the Target Impurity Step1->Step2 Step3 Step 3: Gradient Ramp Ramp to 60-70% ACN to elute Fosinopril Parent Step2->Step3 Decision Check Resolution Is Target separated from Void & Fosinoprilat? Step3->Decision Optimize Adjust Initial Hold Time or Lower %B start Decision->Optimize No Final Final Protocol Decision->Final Yes Optimize->Step2

Figure 2: Logical flow for optimizing the gradient profile.

Detailed Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of gradient elution).

  • Column: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.2)Suppresses acid ionization; improves peak shape for phosphinyls.
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic parent; sharper peaks than Methanol.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reduces backpressure.[2]
Injection Vol 10 - 20 µLDepending on sensitivity requirements.
Detection UV at 215 nmMaximize signal for the phosphinyl-phenyl backbone.
Gradient Program

Note: The "Des-Proline" target elutes early. The initial hold is critical.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Load: High aqueous to retain polar Target.
5.0 955Isocratic Hold: Ensure separation from void/Fosinoprilat.
20.0 4060Ramp: Elute Fosinopril (Parent).
25.0 1090Wash: Clean column of highly lipophilic dimers.
25.1 955Re-equilibration
30.0 955End
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

    • Warning: Do not use 100% organic as diluent. The "solvent effect" will cause the early-eluting Target Impurity to split or broaden significantly.

  • Stock Solution: Dissolve Fosinopril Sodium and Target Impurity Standard in Acetonitrile first (if solubility is limited), then dilute to volume with buffer.

Validation Parameters (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met:

System Suitability
  • Resolution (

    
    ):  > 2.0 between Target Impurity and Fosinoprilat (if present) or the nearest peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target Impurity (Phosphinyl groups often tail; < 1.5 indicates good pH control).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Linearity & Range
  • Range: LOQ to 150% of the specification limit (usually 0.15% - 0.5% level).

  • Regression:

    
    .
    
Specificity (Forced Degradation)

Perform acid hydrolysis (0.1 N HCl, 60°C, 2 hours) on Fosinopril Sodium.

  • Observation: The peak for Fosinopril should decrease, and peaks for Target Impurity (Amide cleavage) and Fosinoprilat (Ester cleavage) should rise.

  • Verification: Use a Diode Array Detector (DAD) to confirm peak purity (no co-elution).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Target Impurity elutes in Void Phase collapse or insufficient retention.Use a column compatible with 100% aqueous (e.g., Atlantis T3) or lower the pH to 2.0.
Peak Tailing Silanol interaction with Phosphinyl group.Add 5-10 mM Triethylamine (TEA) to Mobile Phase A (adjust pH to 2.5 after addition).
Baseline Drift at 215 nm Phosphate/ACN refractive index mismatch.Ensure high-quality HPLC grade phosphoric acid; consider subtracting a blank run.

References

  • United States Pharmacopeia (USP). Fosinopril Sodium Monograph. USP-NF.[3][4] (Provides the baseline for Related Compound A and Fosinoprilat structures).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidance for validating the impurity method).

  • Narayanam, M., et al. (2014). "Characterization of stress degradation products of fosinopril by using LC-MS/TOF."[5] Journal of Pharmaceutical and Biomedical Analysis. (Details the fragmentation pathways including the amide cleavage).

  • PubChem. Fosinopril Related Compound A (Chemical Structure & Properties). (Used for polarity and pKa estimation).

Sources

Application Note: Isolation and Characterization of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Fosinopril Sodium

Fosinopril sodium, an ester prodrug, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] Upon oral administration, it undergoes in vivo hydrolysis to its active metabolite, fosinoprilat, which exerts the therapeutic effect.[2] The manufacturing process and storage of Fosinopril sodium can lead to the formation of various impurities. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Therefore, stringent control and characterization of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3]

The ICH Q3A and Q3B guidelines establish thresholds for reporting, identification, and qualification of impurities in new drug substances and products, respectively.[3] This necessitates the isolation of impurities to obtain pure reference standards for analytical method development, validation, and toxicological studies.

This application note provides a detailed protocol for the isolation of a specific Fosinopril impurity, Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, using preparative high-performance liquid chromatography (HPLC). Furthermore, it outlines the subsequent characterization of the isolated impurity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical structure.

Understanding the Target Impurity: Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a potential process-related impurity or degradation product of Fosinopril. Its structure is characterized by the absence of the 4-cyclohexyl-L-proline moiety from the parent drug molecule.

Physicochemical Properties of the Target Impurity:

PropertyValueSource
Molecular FormulaC19H29O6P[4]
Molecular Weight384.4 g/mol [4]

Strategic Approach to Isolation: From Analytical Method Development to Preparative Scale-Up

A systematic approach is crucial for the successful isolation of the target impurity. The process begins with the development of a robust analytical HPLC method that provides adequate resolution between Fosinopril and its impurities. This analytical method is then systematically scaled up to a preparative scale to handle larger sample loads and facilitate the collection of the impurity fraction.

Analytical Method Development: The Foundation for Successful Isolation

Based on existing literature for the analysis of Fosinopril and its impurities, a reversed-phase HPLC method is a suitable starting point. The following analytical conditions have been shown to be effective in separating Fosinopril from its related substances:

Table 1: Recommended Analytical HPLC Method

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method should be validated for its ability to separate the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid impurity from Fosinopril and other known impurities. The retention time of the target impurity should be confirmed by spiking the sample with a commercially available reference standard of the impurity, if available.

Preparative HPLC: Protocol for the Isolation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

The developed analytical method serves as the foundation for the preparative isolation. The key to a successful scale-up is to maintain the resolution achieved at the analytical scale while increasing the sample load.

Scale-Up Calculations

The following formulas are used to calculate the parameters for the preparative method based on the analytical method:

  • Preparative Flow Rate (F_prep): F_prep = F_anal * (d_prep^2 / d_anal^2) Where:

    • F_anal = Analytical flow rate

    • d_prep = Internal diameter of the preparative column

    • d_anal = Internal diameter of the analytical column

  • Preparative Injection Volume (V_prep): V_prep = V_anal * (d_prep^2 / d_anal^2) Where:

    • V_anal = Analytical injection volume

  • Gradient Time Adjustment: The gradient time should be kept proportional to the column volume to maintain similar separation.

Step-by-Step Preparative HPLC Protocol
  • Sample Preparation:

    • Dissolve a known quantity of Fosinopril sodium bulk drug containing the target impurity in the mobile phase at the initial gradient composition. The concentration should be as high as possible without causing precipitation.

  • Preparative HPLC System and Conditions:

    Table 2: Preparative HPLC Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Scaled from the analytical method
Flow Rate Calculated based on the scale-up formula
Detection UV at 215 nm
Column Temperature 30 °C
Injection Volume Calculated based on the scale-up formula
  • Fraction Collection:

    • Set up the fraction collector to collect the eluent based on the retention time of the target impurity, as determined in the analytical run. It is advisable to collect narrow fractions across the peak to ensure the highest purity in the central fractions.

  • Post-Preparative Processing:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the isolated impurity as a solid powder.

Workflow for Isolation and Characterization

Isolation_Workflow cluster_prep Preparative Isolation cluster_char Structural Characterization Fosinopril_Sample Fosinopril Bulk Sample Prep_HPLC Preparative HPLC Fosinopril_Sample->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Fraction_Pooling Fraction Pooling Purity_Analysis->Fraction_Pooling Solvent_Evaporation Solvent Evaporation Fraction_Pooling->Solvent_Evaporation Lyophilization Lyophilization Solvent_Evaporation->Lyophilization Isolated_Impurity Isolated Impurity Powder Lyophilization->Isolated_Impurity LC_MS LC-MS Analysis Isolated_Impurity->LC_MS NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Impurity->NMR Structure_Elucidation Structure Confirmation LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Workflow for the isolation and characterization of the Fosinopril impurity.

Characterization of the Isolated Impurity: Confirming the Structure

Once isolated, the purity and identity of the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid impurity must be rigorously confirmed using orthogonal analytical techniques.

Purity Assessment by Analytical HPLC
  • Inject a solution of the isolated impurity into the validated analytical HPLC system.

  • The chromatogram should show a single major peak at the expected retention time.

  • Calculate the purity of the isolated material based on the peak area percentage.

Structural Elucidation by Mass Spectrometry (MS)
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode is recommended.

  • Procedure:

    • Infuse a dilute solution of the isolated impurity directly into the mass spectrometer or analyze it via LC-MS.

    • Acquire the full scan mass spectrum.

  • Expected Results:

    • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 385.4.

    • Further fragmentation (MS/MS) can be performed to obtain structural information that is consistent with the proposed structure of the impurity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) experiments should be conducted.

  • Procedure:

    • Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Results:

    • 1H NMR: The spectrum should show signals corresponding to the protons of the acetic acid moiety, the phosphinate group, and the 4-phenylbutyl chain. The characteristic signals for the 4-cyclohexyl-L-proline moiety will be absent.

    • 13C NMR: The spectrum should display the expected number of carbon signals for the proposed structure.

    • 2D NMR: COSY and HSQC spectra will help in assigning the proton and carbon signals and confirming the connectivity of the atoms in the molecule.

Data Summary

Table 3: Summary of Analytical Data for Characterization

Analytical TechniqueExpected ResultPurpose
Analytical HPLCSingle major peak with >98% purityPurity assessment
LC-MS (ESI+)[M+H]+ ion at m/z 385.4Confirmation of molecular weight
1H NMRAbsence of signals for 4-cyclohexyl-L-prolineStructural confirmation
13C NMRCorrect number of carbon signalsStructural confirmation
2D NMR (COSY, HSQC)Correlation signals confirming atomic connectivityDetailed structural elucidation

Conclusion

The protocol outlined in this application note provides a comprehensive and systematic approach for the successful isolation and characterization of the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid impurity. By employing a scalable preparative HPLC method and orthogonal analytical techniques for structural elucidation, researchers and drug development professionals can obtain a well-characterized reference standard for this impurity. This is essential for the development of robust analytical methods for quality control and for ensuring the safety and efficacy of Fosinopril sodium drug products, in line with global regulatory expectations.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006.
  • PubChem. Fosinopril. National Center for Biotechnology Information. [Link]

  • Kirschbaum, J., Noroski, J., Cosey, A., Mayo, D., & Adamovics, J. (1990). High-performance liquid chromatography of the drug fosenopril.
  • Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50(2), 327-333.
  • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.
  • Pharmaffiliates. Fosinopril-impurities. [Link]

  • GL Sciences. How to Use Preparative HPLC - Part 2 Scaling up from Analytical HPLC. [Link]

  • Agilent Technologies.
  • Waters Corporation.
  • Shimadzu.
  • Neopharm Labs.
  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. 2020.
  • Fosinopril Medis tablet ENG PAR. 2007.
  • IUPHAR/BPS Guide to PHARMACOLOGY. fosinopril. [Link]

  • PubChem. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Fosinopril impurity K EP Reference Standard.
  • Veeprho.
  • ResearchGate. HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. 2017.
  • Drugs.com. Fosinopril. [Link]

  • PubChem. Fosinopril | C30H46NO7P | CID 9601226. [Link]

  • GSRS. DES(4-CYCLOHEXYL-L-PROLINE) FOSINOPRIL ACETIC ACID. [Link]

  • PubChem. Fosinopril. [Link]

Sources

Authored by: Senior Application Scientist, Pharmaceutical Characterization Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Complete NMR-Based Structural Characterization of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Abstract

The rigorous identification and characterization of impurities are fundamental to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, can present various related substances that must be structurally elucidated.[1][2] This application note provides a comprehensive, in-depth protocol for the definitive structural characterization of a key Fosinopril intermediate, Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step to ensure robust and reliable results.

Introduction: The Imperative of Impurity Profiling

Fosinopril is an ester prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[3][4][5] The manufacturing process and subsequent storage can lead to the formation of related compounds. Regulatory bodies mandate the identification and quantification of any impurity present above a specified threshold, making structural elucidation a critical step in the drug development and quality control pipeline.[6][7]

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (Molecular Formula: C₁₉H₂₉O₆P) is an important intermediate related to Fosinopril.[8][9][10] Its structure lacks the proline ring of the parent molecule, which significantly alters its chemical properties. NMR spectroscopy stands as the premier analytical technique for the unambiguous structural determination of such small molecules, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[11][12][13] This non-destructive technique allows for a complete molecular map to be drawn, confirming identity and purity.[12][13]

This document outlines a systematic approach, combining ¹H and ¹³C NMR with advanced 2D experiments like COSY, HSQC, and HMBC, to achieve a complete and confident structural assignment of this Fosinopril-related compound.

Principle and Rationale of the NMR Approach

The complete structural elucidation of an unknown or target compound requires a multi-faceted approach where different NMR experiments provide complementary pieces of a puzzle.

  • 1D NMR (¹H and ¹³C): Provides the initial census of hydrogen and carbon atoms in the molecule. ¹H NMR reveals the number of distinct proton environments and their multiplicity (splitting patterns), while ¹³C NMR shows the number of unique carbon environments.[14]

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH or ³JHH).[15][16] This is the primary tool for mapping out contiguous proton networks or "spin systems" within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[15][17] It is the most reliable way to assign carbons that bear protons (CH, CH₂, CH₃).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[16][18] It is the key to connecting the individual spin systems identified by COSY, by showing correlations across quaternary carbons, carbonyls, and other heteroatoms.

By systematically applying these techniques, one can piece together the molecular fragments and confirm the overall structure of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid.

Materials and Equipment

ComponentSpecifications
Analyte Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid
NMR Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS) - often included in the deuterated solvent
NMR Tubes High-precision 5 mm NMR tubes (e.g., Wilmad-LabGlass rated for 500 MHz or higher)[19]
NMR Spectrometer 400 MHz or higher field strength spectrometer equipped with a broadband probe
  • Scientist's Note on Solvent Choice: CDCl₃ is a common choice for its excellent solubilizing power for many organic molecules and its relatively clean spectral window.[19] However, if the analyte has acidic protons (like the carboxylic acid and phosphinic acid protons in this case), they may exchange or give very broad signals. DMSO-d₆ is an excellent alternative as it can slow down the exchange of labile protons, allowing them to be observed as sharper signals.

Experimental Workflow and Protocols

The overall workflow for the NMR characterization is a logical progression from sample preparation to data acquisition and final structural elucidation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1 1. Acquire ¹H Spectrum (Initial Proton Map) prep->H1 C13 2. Acquire ¹³C Spectrum (Carbon Backbone) H1->C13 Inform C13 range COSY 3. Acquire ¹H-¹H COSY (Proton Connectivity) C13->COSY HSQC 4. Acquire ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. Acquire ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC process Process Spectra (FT, Phasing, Calibration) HMBC->process assign Assign Spin Systems (Using COSY & ¹H) process->assign connect Connect Fragments (Using HMBC & HSQC) assign->connect elucidate Final Structure Confirmation connect->elucidate

Figure 1: Comprehensive workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid directly into a clean, dry vial.

    • Rationale: This concentration (~15-30 mM) is optimal for obtaining a high-quality ¹H spectrum in a few minutes and all 2D spectra within a reasonable timeframe (a few hours) on a modern spectrometer.[20][21]

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[21][22]

  • Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube. The filling height should be approximately 4-5 cm.[19][23]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition
  • Trustworthiness Check: Before acquiring data on the sample, run a standard sample (e.g., a certified reference material in the same solvent) to verify the instrument's performance, including resolution and signal-to-noise, as part of a system suitability test (SST).[24]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

    • Rationale: These parameters provide a good balance between resolution and sensitivity for a standard ¹H spectrum. The relaxation delay ensures the quantitative integrity of the signals is reasonably maintained.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more.

    • Rationale: ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, necessitating a significantly higher number of scans to achieve adequate signal-to-noise.[14]

  • 2D COSY Acquisition:

    • Pulse Program: Standard DQF-COSY (cosygpmfqf).

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512.

    • Rationale: DQF-COSY provides cleaner spectra with reduced diagonal peak artifacts compared to a standard COSY, which aids in the identification of weak cross-peaks.[16]

  • 2D HSQC Acquisition:

    • Pulse Program: Phase-sensitive gradient-edited (hsqcedetgpsisp2.3).

    • ¹J(CH) Coupling Constant: Set to 145 Hz.

    • Number of Scans: 2-8 per increment.

    • Increments (F1): 256.

    • Rationale: A ¹J(CH) of 145 Hz is a good average value for one-bond couplings in organic molecules, ensuring efficient signal transfer for both sp² and sp³ hybridized carbons.

  • 2D HMBC Acquisition:

    • Pulse Program: Gradient-selected (hmbcgplpndqf).

    • nJ(CH) Coupling Constant: Set to 8 Hz.

    • Number of Scans: 8-32 per increment.

    • Increments (F1): 256-512.

    • Rationale: An optimization to 8 Hz is ideal for detecting the most common 2- and 3-bond C-H correlations. A longer relaxation delay (e.g., 2s) is used to allow for full magnetization recovery, which is important for detecting correlations to quaternary carbons.

Data Processing and Structural Interpretation

Step 1: Data Processing

Process all acquired spectra using appropriate software (e.g., TopSpin, Mnova). This involves:

  • Fourier Transformation: Converting the time-domain signal (FID) to a frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually correcting the phase and ensuring a flat baseline for accurate integration and peak picking.

  • Referencing: Calibrating the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. The ¹³C spectrum is referenced indirectly.

Step 2: Predicted Structure and Assignments

The structure of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is shown below with a proposed numbering scheme for assignment.

(Image of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid structure with atom numbering would be placed here)

Based on this structure, we can predict the expected NMR signals and their correlations.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key HMBC Correlations

Atom # Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations from this Proton
1 ~0.9 (t) ~13 C2, C3
2 ~1.6 (m) ~35 C1, C3, C4
3 ~1.7 (m) ~28 C2, C4, C5
4 ~2.6 (t) ~30 C2, C3, C5
5-10 (Aromatic) ~7.2-7.3 (m) ~128-130 Aromatic carbons
11 ~2.2 (m) ~35 C12, C13
12 (P-CH₂) ~1.9 (m) ~30 (d, JPC) P, C11, C13
13 (C=O) - ~172 -
14 (O-CH) ~4.8 (m) ~75 C13, C15, P
15 (CH) ~2.0 (m) ~32 C14, C16, C17
16, 17 (CH₃) ~0.9 (d) ~18 C14, C15
18 (C=O) - ~175 -
19 (O-CH₂) ~1.1 (t) ~10 C18, C20
20 (CH₃) ~2.3 (q) ~27 C18, C19

| 21 (COOH) | ~10-12 (br s) | ~178 | C12, C13 |

Note: These are predicted values. Actual shifts may vary based on solvent and concentration. 'd' indicates a doublet due to phosphorus coupling.

Step 3: A Walkthrough of the Interpretation Logic
  • Identify Spin Systems with COSY:

    • Trace the correlations for the 4-phenylbutyl chain: The triplet at ~2.6 ppm (H4) will correlate to the multiplet at ~1.7 ppm (H3), which correlates to H2, and so on.

    • Trace the propionyloxy group: The quartet at ~2.3 ppm (H20) will show a correlation to the triplet at ~1.1 ppm (H19).

    • Trace the isobutyl group: The doublet methyls (H16, H17) will correlate to the methine proton (H15).

  • Assign Protonated Carbons with HSQC:

    • Overlay the HSQC spectrum on the ¹³C spectrum. Each cross-peak definitively links a proton signal from Step 1 to its directly attached carbon. For example, the aromatic protons (~7.2-7.3 ppm) will correlate to the aromatic carbons (~128-130 ppm).

  • Connect the Fragments with HMBC:

    • This is the final and most critical step. Look for key long-range correlations to piece the molecule together.

    • Connecting the Phenylbutyl group to Phosphorus: The protons of the P-CH₂ group (H12) should show a correlation to the aromatic carbon C5.

    • Connecting the Acetic Acid Moiety: The protons of the P-CH₂ group (H12) will show a crucial correlation to the carbonyl carbon of the acetic acid (C13).

    • Connecting the Ester Group: The methine proton H14 will show correlations to the ester carbonyl C18 and to the phosphorus atom (via ³JHP coupling). Protons H19 on the propionyl group will correlate to the same carbonyl C18. This confirms the entire (2-methyl-1-(propionyloxy)propoxy) group and its attachment to the phosphorus.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and powerful methodology for the complete structural characterization of pharmaceutical impurities like Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid. By following the systematic workflow and protocols detailed in this application note, researchers can confidently elucidate molecular structures, a process that is integral to regulatory compliance, drug safety, and overall quality assurance in the pharmaceutical industry.[7][12][13]

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Holzgrabe, U. (1999). NMR spectroscopy in pharmacy. PubMed. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Drugs.com. (2025, November 20). Fosinopril: Package Insert / Prescribing Information. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • University of Notre Dame. NMR Sample Preparation. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • PDF.co. (2016, December 06). fosinopril - PRODUCT MONOGRAPH. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Global Substance Registration System. DES(4-CYCLOHEXYL-L-PROLINE) FOSINOPRIL ACETIC ACID. [Link]

  • ResearchGate. Fosinopril: chemical structure. [Link]

  • European Network of Forensic Science Institutes. (2019, November 06). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • National Center for Biotechnology Information. Fosinopril. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

  • Pharmaffiliates. Fosinopril-impurities. [Link]

  • Emery Pharma. (2025, June 02). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Emery Pharma. (2018, April 02). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Characterization of Compounds Related to Lisinopril. [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • CRO Splendid Lab Pvt. Ltd. rac-Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid-d7. [Link]

  • Pharmaffiliates. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid-d7. [Link]

  • PubMed. (2001). Aggregation behavior of fosinopril sodium--a new angiotensin-converting enzyme inhibitor. [Link]

  • Research and Reviews. Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. [Link]

  • Slideshare. Comparison of 1H-NMR and 13C-NMR. [Link]

Sources

[1][2][3][4]

Abstract & Scientific Rationale

Fosinopril Sodium is an ester prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class.[1][2][3] Unlike most ACE inhibitors containing a carboxyl or sulfhydryl moiety, Fosinopril contains a phosphinic acid group.[1] This unique chemistry presents specific chromatographic challenges, primarily regarding pH sensitivity and the separation of its active diacid metabolite, Fosinoprilat .[2]

The Challenge: Hydrolysis & Stereochemistry

Fosinopril possesses four chiral centers and an ester linkage susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the ester group to form Fosinoprilat (SQ 27,519).

  • Critical Separation: The method must resolve the parent drug (ester) from the metabolite (diacid).

  • pH Dependency: The phosphinic acid group (

    
     ~2-3) and the carboxylic acid on the proline ring require strict pH control. A low pH (< 3.0) is essential to suppress ionization, increasing hydrophobicity and retention on C18 stationary phases.
    

Chemical Context & Degradation Pathway[1][2][6][7]

Understanding the analyte's behavior is the first step in method design.

Structural Transformation
  • Parent: Fosinopril Sodium (More Hydrophobic, elutes later in RP-HPLC).

  • Impurity: Fosinoprilat (Hydrophilic Diacid, elutes earlier).

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway that the HPLC method must monitor.

FosinoprilDegradationFigure 1: Primary degradation pathway of Fosinopril to Fosinoprilat.FosinoprilFosinopril Sodium(Prodrug / Ester)HydrolysisHydrolysis(Acid/Base/Enzymatic)Fosinopril->Hydrolysis Ester CleavageIsomersStereoisomers(Related Compounds)Fosinopril->Isomers EpimerizationFosinoprilatFosinoprilat(Active Diacid Metabolite)Hydrolysis->Fosinoprilat Loss of Propionate

Experimental Protocol: Gradient Elution Method

This protocol is designed to meet or exceed the resolution requirements typically found in USP/EP monographs. It utilizes a "Phosphate-Acetonitrile" system, which provides the sharpest peak shape for phenyl-containing moieties.

A. Chromatographic Conditions[1][4][6][7][9][10][11][12][13]
ParameterSpecificationRationale
Column L1 (C18), 4.6 × 250 mm, 5 µmHigh carbon load required for retention of the polar metabolite (Fosinoprilat).
Temperature 40°C ± 1°CElevated temperature improves mass transfer and reduces backpressure.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 215 nm or 220 nm215 nm targets the amide/carbonyl bonds for maximum sensitivity.
Injection Vol 20 - 50 µLHigher volume may be needed for trace impurity analysis (0.1% level).
Run Time ~45 MinutesSufficient time to elute late-eluting dimers or oxidative degradants.
B. Mobile Phase Preparation[1][9][11][12]

Self-Validating Step: The pH of Mobile Phase A is the single most critical variable. If the pH drifts above 3.0, peak tailing will increase significantly due to the ionization of the phosphinic acid moiety.

  • Mobile Phase A (Aqueous Acid):

    • Dissolve 1.0 g of Monobasic Potassium Phosphate (

      
      ) in 1000 mL of HPLC-grade water.
      
    • Adjust pH to 2.5 ± 0.05 with Phosphoric Acid (

      
      ).
      
    • Why? This buffer capacity locks the ionization state.

  • Mobile Phase B (Organic Modifier):

    • 100% Acetonitrile (HPLC Grade).

    • Why? Acetonitrile has a lower UV cutoff than Methanol, providing a quieter baseline at 215 nm.

C. Gradient Program

This linear gradient profile is optimized to separate the early eluting Fosinoprilat from the main Fosinopril peak, while subsequently washing the column of highly retained impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 9010Equilibration: High water content retains polar Fosinoprilat.
5.0 9010Isocratic Hold: Ensures separation of the injection void from early peaks.
25.0 4060Linear Ramp: Elutes the main Fosinopril peak (approx. 15-20 min).
35.0 2080Wash: Elutes hydrophobic dimers/impurities.
36.0 9010Return: Rapid return to initial conditions.
45.0 9010Re-equilibration: Critical for reproducibility.

Analytical Workflow & System Suitability

To ensure data integrity, the following workflow must be adhered to. The diagram below details the logic flow from preparation to data acceptance.

WorkflowFigure 2: Analytical Workflow for Fosinopril Impurity ProfilingStartStart AnalysisPrepSample Preparation(Solvent: MeOH:Buffer 50:50)Start->PrepSSTSystem Suitability Injection(Std Mix: Fosinopril + Fosinoprilat)Prep->SSTCheckCheck Criteria:Resolution > 2.0Tailing < 1.5SST->CheckRunSamplesRun Unknown SamplesCheck->RunSamples PassFailTroubleshoot:Check pH & Column AgeCheck->Fail FailReportGenerate ReportRunSamples->ReportFail->Prep Re-prep

System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, the system must pass these checks using a standard solution containing both Fosinopril and Fosinoprilat:

  • Resolution (

    
    ):  > 2.0 between Fosinoprilat (Impurity) and Fosinopril (Main Peak).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Fosinopril peak. High tailing indicates silanol interactions; lower the pH if this fails.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Troubleshooting & Field Insights

Issue 1: Baseline Drift at 215 nm

  • Cause: Absorption of phosphate buffer or impurities in the organic solvent.

  • Solution: Ensure the Reference Wavelength on the DAD (Diode Array Detector) is OFF or set effectively (e.g., 360 nm). Use HPLC-grade Phosphoric Acid.

Issue 2: Co-elution of Stereoisomers

  • Cause: Gradient slope is too steep.

  • Solution: Decrease the gradient slope between 10 and 25 minutes. Change the B% ramp from 10%->60% to 10%->50%.

Issue 3: Variable Retention Times

  • Cause: Temperature fluctuation or insufficient column re-equilibration.

  • Solution: Ensure the column oven is stable at 40°C. Extend the post-run re-equilibration time from 10 to 15 minutes.

References

  • United States Pharmacopeia (USP). Fosinopril Sodium Monograph: Organic Impurities Procedures.[4] USP-NF. (Standard authoritative source for the phosphate-acetonitrile gradient approach).

    • European Directorate for the Quality of Medicines (EDQM).Fosinopril Sodium - European Pharmacopoeia (Ph. Eur.) Reference Standards. (Defines the impurity profile including Impurity A, B, C, D).

      • [5]

    • Abdel Kawy, M., et al. (2010). Comparative Study Of Isocratic And Gradient Elution Chromatography In Stability Indicating Assay Of An Antihypertensive Drug Combination. Journal of American Science, 6(12).[6] (Provides comparison data on gradient efficiency for Fosinopril).

      • Narayanam, M., & Singh, S. (2014).[7] Characterization of stress degradation products of fosinopril by using LC-MS/TOF. Journal of Pharmaceutical and Biomedical Analysis.[7][8] (Detailed degradation pathway analysis).

        Application Note: Quantification of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid in Drug Substances

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        This application note details a high-precision HPLC-UV/LC-MS methodology for the quantification of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (hereafter referred to as Impurity-I ). This compound, chemically identified as [phosphinyl]acetic acid , represents a critical process intermediate and a potential hydrolytic degradant of Fosinopril Sodium. Control of this impurity is essential for meeting ICH Q3A(R2) requirements. This guide provides a self-validating protocol, mechanistic insights into its formation, and a robust quantification strategy.

        Introduction & Chemical Basis[1][2]

        The Analyte in Context

        Fosinopril Sodium is an angiotensin-converting enzyme (ACE) inhibitor containing a phosphinic acid ester moiety.[1][2][3] The molecular architecture of Fosinopril is constructed by coupling a phosphinyl-acetyl side chain to (4S)-4-cyclohexyl-L-proline .[2]

        Impurity-I is the "left-half" of the Fosinopril molecule. Its presence in the drug substance arises from two primary pathways:

        • Incomplete Synthesis: Unreacted intermediate remaining from the coupling reaction.

        • Amide Hydrolysis: Cleavage of the amide bond connecting the side chain to the proline ring under stress conditions (acidic/basic hydrolysis).

        Physicochemical Properties
        • Chemical Name: [phosphinyl]acetic acid[1][2][4][5][6]

        • Molecular Formula: C₁₉H₂₉O₆P[7]

        • Molecular Weight: 384.40 g/mol [5]

        • Acidity: The molecule contains a free carboxylic acid (acetic acid moiety), making it acidic (pKa ~ 3.5 - 4.5).

        • Chromatographic Behavior: Due to the phenylbutyl group, it retains well on Reverse Phase (RP) columns but requires acidic pH to suppress ionization of the carboxylic acid for peak symmetry.

        Structural Pathway

        The following diagram illustrates the structural relationship and formation pathway of Impurity-I relative to Fosinopril.

        Fosinopril_Degradation Fosinopril Fosinopril Sodium (API) ImpurityI Impurity-I (Des-Proline Side Chain) Fosinopril->ImpurityI Amide Hydrolysis (Degradation) Proline 4-Cyclohexyl-L-Proline (Cleaved Moiety) Fosinopril->Proline Amide Hydrolysis Precursor Synthetic Precursor (Side Chain Acid) Precursor->Fosinopril Coupling Reaction (Incomplete)

        Figure 1: Formation pathways of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (Impurity-I).

        Method Development Strategy

        Column Selection: The "Phenyl" Advantage

        While C18 columns are standard, the Phenyl-Hexyl stationary phase is superior for Fosinopril-related compounds. The π-π interactions between the phenyl ring of the stationary phase and the phenylbutyl chain of Impurity-I provide orthogonal selectivity compared to pure hydrophobicity, enhancing resolution from the API.

        Mobile Phase Design
        • Buffer: 0.1% Phosphoric Acid or 10-20 mM Ammonium Formate (pH 3.0).

          • Rationale: Low pH is non-negotiable. It keeps the acetic acid moiety protonated (

            
            ), preventing peak tailing caused by secondary interactions with silanols.
            
        • Organic Modifier: Acetonitrile (ACN). ACN provides sharper peaks for phenyl-containing compounds compared to Methanol.

        Experimental Protocol

        Equipment & Reagents[9]
        • LC System: UHPLC or HPLC with Binary Gradient Pump.

        • Detector: PDA (Photodiode Array) or UV Variable Wavelength.

        • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

        • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).

        Chromatographic Conditions
        ParameterSetting
        Column Temp 40°C
        Flow Rate 1.0 mL/min
        Injection Vol 10 µL
        Detection UV @ 215 nm (primary), 254 nm (secondary ID)
        Run Time 35 Minutes

        Mobile Phase A: 0.1% Orthophosphoric Acid in Water. Mobile Phase B: 100% Acetonitrile.

        Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B Event
        0.0 70 30 Equilibration
        20.0 30 70 Elution of Impurity-I & API
        25.0 10 90 Wash
        25.1 70 30 Re-equilibration

        | 35.0 | 70 | 30 | End |

        Sample Preparation

        Diluent: Acetonitrile : Water (50:50 v/v).

        • Standard Stock Solution (0.1 mg/mL): Accurately weigh 10 mg of Impurity-I Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

        • Test Solution (1.0 mg/mL): Accurately weigh 50 mg of Fosinopril Sodium drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

        • System Suitability Solution: Mix Standard Stock and Test Solution to obtain a solution containing 1.0 mg/mL API spiked with 0.1% Impurity-I.

        Analytical Workflow & Logic

        The following workflow ensures data integrity and prevents false positives from carryover or blank interference.

        Analytical_Workflow Start Start Analysis Blank Inject Blank (Diluent) Start->Blank SysSuit Inject System Suitability (Resolution Check) Blank->SysSuit Check1 Resolution > 2.0? Tailing < 1.5? SysSuit->Check1 Std Inject Standard (x5) (Calc RSD) Check1->Std Yes Fail Troubleshoot (Check pH/Column) Check1->Fail No Check2 RSD < 2.0%? Std->Check2 Sample Inject Samples Check2->Sample Yes Check2->Fail No Calc Calculate Impurity % Sample->Calc

        Figure 2: Step-by-step analytical workflow for impurity quantification.

        Validation Parameters (Self-Validating System)

        To ensure the method is "self-validating" during routine use, adhere to these acceptance criteria:

        • Specificity:

          • Inject Impurity-I marker and Fosinopril API separately.

          • Requirement: No interference at the retention time of Impurity-I from the blank or API main peak. Impurity-I typically elutes before Fosinopril due to the loss of the hydrophobic proline ring.

        • Linearity (Range):

          • Prepare standards from LOQ (approx 0.05%) to 150% of the specification limit (typically 0.15% or 0.5%).

          • Requirement:

            
            .
            
        • Limit of Quantitation (LOQ):

          • Determine S/N ratio of 10:1.

          • Typical LOQ for this method is ~0.03% w/w relative to the API.

        • Robustness (pH Criticality):

          • The separation is sensitive to pH. A shift from pH 3.0 to 3.5 can cause the acidic Impurity-I peak to broaden or shift retention significantly. Strict pH control of Mobile Phase A is mandatory.

        Calculation

        Calculate the percentage of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid in the portion of Fosinopril Sodium taken:

        
        
        

        Where:

        • 
           = Peak area of Impurity-I in the Test Solution.
          
        • 
           = Average peak area of Impurity-I in the Standard Solution.
          
        • 
           = Concentration of Standard (mg/mL).[8][9]
          
        • 
           = Concentration of Test Solution (mg/mL).
          
        • 
           = Purity of the Reference Standard (decimal, e.g., 0.995).
          

        Troubleshooting & Expert Insights

        • Peak Tailing: If Impurity-I tails (

          
          ), the mobile phase pH is likely too high. Lower pH to 2.5 using Phosphoric Acid to ensure the carboxylic acid is fully protonated.
          
        • Ghost Peaks: Fosinopril is an ester.[1][3] Do not use unbuffered water or basic diluents, as the API will degrade during the run, creating "ghost" peaks of Fosinoprilat (the diacid) which may co-elute with Impurity-I. Always use the acidified diluent.

        • Retention Shift: The "Des-Proline" impurity is significantly more polar than the parent. If it elutes in the void volume, reduce the initial % Organic in the gradient (e.g., start at 20% B instead of 30%).

        References

        • United States Pharmacopeia (USP). Fosinopril Sodium Monograph: Organic Impurities.[9] USP-NF 2023.

        • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9601226 (Fosinopril).

        • LGC Standards. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (Impurity Reference Material).

        • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.

        • Sigma-Aldrich. Fosinopril Impurity I (CAS 123599-82-6).

        Sources

        FTIR spectral analysis of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: FTIR Spectral Profiling of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

        Abstract

        This application note details the Fourier Transform Infrared (FTIR) characterization of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (hereafter referred to as the "Des-Proline Intermediate"). This compound represents a critical hydrolytic degradant of the antihypertensive drug Fosinopril Sodium. Unlike the active metabolite Fosinoprilat, this impurity results from the specific cleavage of the amide bond linking the phosphinyl moiety to the proline ring, while retaining the propionate ester side chain. This guide provides a robust protocol for differentiating this intermediate from the parent API and other related substances using Attenuated Total Reflectance (ATR) FTIR, focusing on the diagnostic shifts in the carbonyl (C=O) and phosphoryl (P=O) spectral regions.

        Introduction & Chemical Context

        Fosinopril Sodium is a phosphinic acid ester prodrug.[1][2] Its stability profile is complex due to the presence of two susceptible hydrolysis sites: the propionate ester and the amide linkage.

        • Parent Molecule (Fosinopril): Contains a tertiary amide (connecting the phosphinyl-acetyl group to the proline) and an ester side chain.[1]

        • Target Impurity (Des-Proline Intermediate): Formed by the hydrolysis of the amide bond.[1]

          • Chemical Name: [phosphinyl]acetic acid.[1][3][4][5]

          • Molecular Formula: C19H29O6P (MW: ~384.4 Da).[1][3]

        • Significance: The presence of this impurity indicates specific instability in the amide linkage, often driven by pH extremes or enzymatic activity during formulation stability testing.[1] Distinguishing it from Fosinoprilat (which has lost the propionate ester) is critical for accurate degradation pathway elucidation.

        Degradation Pathway Visualization

        Fosinopril_Degradation Fosinopril Fosinopril Sodium (Parent API) DesProline Des-Proline Intermediate (Target Impurity) [Amide Cleavage] Fosinopril->DesProline Amide Hydrolysis (- Proline moiety) Fosinoprilat Fosinoprilat (Active Metabolite) [Ester Hydrolysis] Fosinopril->Fosinoprilat Ester Hydrolysis (- Propionate) RelCompA Related Compound A (Fully Hydrolyzed Core) DesProline->RelCompA Secondary Hydrolysis Fosinoprilat->RelCompA Amide Hydrolysis

        Figure 1: Simplified degradation pathway of Fosinopril highlighting the formation of the Des-Proline Intermediate.[1]

        Experimental Protocol

        Objective: To obtain a high-resolution FTIR spectrum of the Des-Proline Intermediate and validate its identity against Fosinopril Sodium.

        Prerequisites:

        • Sample: Reference standard of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (approx. 5 mg).[1]

        • Instrument: FTIR Spectrometer equipped with a DTGS or MCT detector.

        • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).[1] Diamond is preferred over ZnSe due to the potential acidity of the sample.

        Step-by-Step Methodology
        • System Preparation & Environmental Control:

          • Rationale: Phosphinyl compounds are hygroscopic. Atmospheric moisture can broaden the P=O and OH bands, obscuring fine spectral features.

          • Action: Purge the spectrometer optics with dry nitrogen or dry air for at least 15 minutes prior to scanning. Ensure the ATR crystal is clean (verify with a background scan showing no residual peaks).

        • Background Acquisition:

          • Collect a background spectrum (air) using the same parameters as the sample:

            • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for carbonyl splitting).

            • Scans: 64 scans (to improve Signal-to-Noise ratio).

            • Range: 4000 – 600 cm⁻¹.

        • Sample Application:

          • Place approximately 2–5 mg of the Des-Proline Intermediate powder onto the center of the Diamond ATR crystal.

          • Critical Step: Apply pressure using the anvil clamp. Monitor the live preview. Increase pressure until the strongest bands (usually C=O around 1700 cm⁻¹) reach an absorbance of 0.1 – 0.5 AU. Do not over-tighten to the point of crystal damage, but ensure intimate contact.

        • Data Acquisition:

          • Collect the sample spectrum (64 scans).

          • Perform an automatic ATR correction (if software supported) to account for penetration depth variance across wavenumbers.

        • Post-Processing:

          • Apply a baseline correction (rubber band method, 64 points) if the baseline drifts due to scattering.

          • Advanced Analysis: Generate the Second Derivative spectrum (Savitzky-Golay, 13 points) to resolve the overlapping carbonyl bands in the 1750–1600 cm⁻¹ region.

        Spectral Analysis & Interpretation

        The identification of the Des-Proline Intermediate relies on detecting the loss of the amide features and the appearance of the free carboxylic acid, while confirming the retention of the ester and phosphinyl groups.

        Comparative Band Assignment Table
        Functional GroupVibration ModeFosinopril Sodium (Parent)Des-Proline Intermediate (Target)Mechanistic Insight
        Amide C=O[1] Stretch (Amide I)~1640 cm⁻¹ (Strong)Absent Primary Indicator: Cleavage of the amide bond removes this signal completely.[1]
        Carboxylic Acid C=O[1] StretchAbsent (in salt form)1710 – 1730 cm⁻¹ Formation of the free acetic acid tail (-CH2-COOH).[1]
        Ester (Propionate) C=O Stretch~1750 – 1760 cm⁻¹~1740 – 1760 cm⁻¹ The side chain ester remains intact.[1] Note: This may overlap with the acid C=O.[1]
        Hydroxyl (Acid) O-H StretchAbsent3300 – 2500 cm⁻¹ Broad, diffuse "fermi resonance" pattern typical of carboxylic acid dimers.[1]
        Phosphinyl P=O[1][6] Stretch1200 – 1250 cm⁻¹1200 – 1250 cm⁻¹ Characteristic of the organophosphorus core; often broad due to H-bonding.[1]
        Phosphinate Ester P-O-C Stretch1000 – 1050 cm⁻¹1000 – 1050 cm⁻¹ Confirms the isobutyl side chain is still attached to the Phosphorus.[1]
        Aromatic C-H Stretch>3000 cm⁻¹>3000 cm⁻¹ 4-phenylbutyl chain remains intact.[1]
        Detailed Region Analysis

        1. The Carbonyl Region (1800 – 1600 cm⁻¹): The "Fingerprint of Hydrolysis" This is the most critical region.

        • Fosinopril: Shows two distinct bands: the Propionate Ester (~1760 cm⁻¹) and the Amide I (~1640 cm⁻¹).

        • Des-Proline Intermediate: The band at 1640 cm⁻¹ vanishes.[1] Instead, you will observe a broadening or splitting in the higher wavenumber region (1760–1710 cm⁻¹). This is due to the new Carboxylic Acid C=O (typically ~1715 cm⁻¹) appearing alongside the existing Ester C=O (~1750 cm⁻¹).

          • Technique: Use the Second Derivative view.[1][7][8] You should see two distinct minima in the derivative plot corresponding to the Ester and the Acid, confirming the C19 structure.

        2. The Phosphinyl Region (1300 – 900 cm⁻¹)

        • The P=O stretch is highly polar and sensitive to hydrogen bonding. In the Des-Proline intermediate, the free carboxylic acid can H-bond with the P=O oxygen, potentially shifting this band to slightly lower wavenumbers compared to the parent sodium salt.[1]

        • The persistence of the P-O-C band (~1020 cm⁻¹) distinguishes this intermediate from fully hydrolyzed species where the P-O-C might also be cleaved (though that is kinetically slower).

        Decision Logic for Analyst

        Spectral_Decision_Tree Start Analyze Spectrum (1800-1600 cm-1) AmideCheck Is Amide I band (~1640 cm-1) present? Start->AmideCheck AcidCheck Is Acid C=O (~1710-1730 cm-1) present? AmideCheck->AcidCheck No Result_Parent Identify: Fosinopril Sodium AmideCheck->Result_Parent Yes EsterCheck Is Ester C=O (~1750 cm-1) present? AcidCheck->EsterCheck Yes AcidCheck->Result_Parent No (Unlikely if Amide gone) Result_Des Identify: Des-Proline Intermediate EsterCheck->Result_Des Yes Result_Fosinoprilat Identify: Fosinoprilat (Check OH region) EsterCheck->Result_Fosinoprilat No (Ester also hydrolyzed)

        Figure 2: Logical decision tree for spectral identification of Fosinopril derivatives.

        Validation & Quality Assurance

        To ensure the spectral data is defensible for regulatory filing (e.g., IND/NDA updates), the following system suitability criteria must be met:

        • Signal-to-Noise Ratio (S/N): Calculate S/N at 2200–2000 cm⁻¹ (silent region). Acceptance criteria: > 100:1.

        • Wavenumber Accuracy: Verify using a Polystyrene reference film.[1] The band at 1601.4 cm⁻¹ must be within ± 1.0 cm⁻¹.

        • Water Vapor Interference: Check the region 3800–3500 cm⁻¹.[1] If sharp rotational lines are visible, the purge is insufficient. Re-purge and re-acquire to prevent interference with the OH stretch analysis.

        References

        • National Institute of Standards and Technology (NIST). Acetic Acid Infrared Spectrum (Coblentz Society).[9] NIST Chemistry WebBook, SRD 69.[6][9] [Link]

        • Pharmaffiliates. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid Structure and Data. [Link][1]

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for Phosphinyl and Carbonyl group frequencies).

        Sources

        Troubleshooting & Optimization

        Improving HPLC resolution between Fosinopril and Des(4-cyclohexyl-L-proline) impurity

        [1][2]

        Welcome to the Advanced Chromatography Support Center. Ticket ID: FOS-SEP-001 Subject: Resolution Enhancement for Fosinopril Sodium and Phosphinyl-Fragment Impurities Assigned Scientist: Senior Application Specialist

        Diagnostic & Triage: Understanding Your Separation Challenge

        Before modifying your method, we must accurately define the chemical challenge. The impurity you referred to as Des(4-cyclohexyl-L-proline) fosinopril corresponds to the phosphinyl acetic acid fragment of the molecule.

        • The Chemistry: Fosinopril is synthesized by coupling a phosphinyl acetic acid derivative with 4-cyclohexyl-L-proline. The "Des" impurity represents the molecule without the proline moiety.

        • The Polarity Gap:

          • Fosinopril (API): Highly lipophilic (contains a large hydrophobic ester and cyclohexyl ring).

          • The Impurity: Highly polar and acidic (contains a free carboxylic acid and a phosphinyl group).

        • The Separation Conundrum: In standard Reversed-Phase (RP) HPLC, this impurity tends to elute very early, often co-eluting with the solvent front (

          
          ) or other polar degradants like Fosinoprilat (Impurity A), while Fosinopril elutes much later.
          

        Common Failure Modes:

        • Void Volume Co-elution: The impurity is not retained because the initial organic concentration is too high.

        • Ionization Issues: The mobile phase pH is too high, causing the impurity to deprotonate and lose retention on the C18/C8 chain.

        Optimized Method Protocol (The "How-To")

        To achieve baseline resolution (

        Gradient Elution
        Recommended Chromatographic Conditions
        ParameterSpecificationRationale
        Column Phenyl-Hexyl or C18 (L1) (150 x 4.6 mm, 3.5 µm or 5 µm)Phenyl phases offer unique
        
        
        selectivity for the aromatic phosphinyl group, often separating it better than standard C18.
        Mobile Phase A 0.1% Phosphoric Acid or 20 mM Phosphate Buffer (pH 2.5) Low pH suppresses the ionization of the carboxylic acid on the impurity, increasing its hydrophobicity and retention.
        Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for aromatic compounds compared to Methanol.
        Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
        Temperature 40°C - 45°C Higher temperature improves mass transfer and reduces backpressure, sharpening the late-eluting API peak.
        Detection UV @ 214 nm or 220 nmThe phosphinyl group has weak absorbance; low UV is required for sensitivity.
        The "Polar-Retain" Gradient Profile

        Note: This gradient prevents the impurity from rushing out with the void volume.

        Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
        0.0 955Load: High aqueous to trap the polar impurity.
        5.0 955Isocratic Hold: Ensure separation from
        
        
        .
        25.0 4060Ramp: Elute the lipophilic Fosinopril.
        30.0 4060Wash: Ensure all hydrophobic contaminants elute.
        31.0 955Re-equilibrate

        Troubleshooting Logic & Decision Tree

        If you are still experiencing resolution issues, follow this diagnostic workflow.

        HPLC_TroubleshootingStartStart: Poor Resolution (Rs < 1.5)CheckRTCheck Impurity Retention Time (tR)Start->CheckRTEarlyElutionImpurity elutes near t0 (Void)CheckRT->EarlyElution tR < 3 min CoElutionImpurity co-elutes with APICheckRT->CoElution tR ≈ API tR Action_pHAction: Lower pH to 2.0-2.2(Suppress Ionization)EarlyElution->Action_pHAction_ColAction: Switch to Phenyl-Hexyl(Change Selectivity)CoElution->Action_ColAction_OrgAction: Reduce Initial %B to 2-3%(Increase Retention)Action_pH->Action_OrgIf still poorAction_TempAction: Increase Temp to 50°C(Sharpen API Peak)Action_Col->Action_TempOptimize Shape

        Figure 1: Decision tree for troubleshooting Fosinopril impurity separation. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

        Frequently Asked Questions (Technical FAQ)

        Q1: Why is the pH so critical for this specific separation? A: The "Des-proline" impurity contains a phosphinyl group and a carboxylic acid. At neutral pH (6-7), these groups are ionized (negatively charged), making the molecule extremely hydrophilic. It will not interact with the hydrophobic C18 stationary phase and will elute immediately. By lowering the pH to ~2.5 (below the pKa of the acid), you protonate the molecule, rendering it neutral and allowing it to interact with the column, thus increasing retention and resolution [1].

        Q2: Can I use Methanol instead of Acetonitrile? A: Methanol is acceptable but may result in higher backpressure and slightly broader peaks for Fosinopril due to its viscosity. If you must use Methanol, ensure you mix it with Acetonitrile (e.g., 50:50 mix for Mobile Phase B) to maintain peak sharpness.

        Q3: I see a peak splitting for Fosinopril. Is this related to the impurity? A: Likely not. Peak splitting in Fosinopril analysis is often due to:

        • Rotamers: Proline-containing peptides often exist as cis/trans rotamers. Running at higher temperatures (45-50°C) usually collapses these into a single sharp peak [2].

        • Solvent Mismatch: Dissolving the sample in 100% ACN while starting the gradient at 95% Water causes precipitation or "solvent wash-through." Dissolve your sample in the starting mobile phase (95:5 Water:ACN).

        Q4: How does this differ from separating Fosinoprilat (Impurity A)? A: Fosinoprilat is the diacid formed by hydrolysis of the propionate ester. It is also polar but usually elutes slightly later than the "Des-proline" fragment. The gradient method described above (Section 2) is "Stability Indicating" and will separate the Des-proline impurity, Fosinoprilat, and the API [3].

        References

        • United States Pharmacopeia (USP). Fosinopril Sodium Monograph: Organic Impurities Procedure 2.[1][2] USP-NF.[3] (Specifies the use of L14/Phenyl columns for specific impurity profiling).

        • Jancić, B., et al. (2008).[4] Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation. Journal of Chromatography A. (Discusses mobile phase optimization for Fosinopril and its degradants).

        • Gumieniczek, A., et al. (2017).[5] HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities. ResearchGate. (Identifies phosphinyl acetic acid derivatives as specific manufacturing impurities).

        Validation & Comparative

        A Comparative Guide to the Validation of an Analytical Method for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of pharmaceutical quality control, the validation of analytical methods stands as a cornerstone, ensuring the reliability and integrity of data that underpins drug safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of approaches for the validation of an analytical method for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, a potential impurity or degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. Our focus extends beyond a mere recitation of protocols to a causal explanation of experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

        Fosinopril, a prodrug, is hydrolyzed in the body to its active metabolite, fosinoprilat, which is responsible for its therapeutic effect.[1][2][3] The manufacturing process and storage of Fosinopril sodium can lead to the formation of related substances and degradation products. One such potential impurity is Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid. The accurate quantification of this and other impurities is critical to ensure the quality and safety of the final drug product.

        This guide will navigate the reader through the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a widely used technique for the analysis of Fosinopril and its related compounds.[4][5][6][7] We will also touch upon the utility of liquid chromatography-mass spectrometry (LC-MS) for characterization and as a complementary analytical tool.

        The Foundation: Regulatory Framework and the Analytical Target Profile (ATP)

        The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[8][9] The ICH Q2(R2) guideline, along with the newer ICH Q14 on Analytical Procedure Development, provides a harmonized framework for this process, emphasizing a lifecycle and Quality-by-Design (QbD) approach.[10][11][12][13][14][15]

        Before embarking on validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[10][13] For an impurity quantification method for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, the ATP would typically include:

        • Analyte: Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

        • Matrix: Fosinopril Sodium drug substance or drug product

        • Technique: RP-HPLC with UV detection

        • Intended Use: Quantitative determination of the impurity for release and stability testing.

        • Performance Characteristics: The method must be specific, linear, accurate, precise, and robust within a defined range.

        The Validation Workflow: A Step-by-Step Rationale

        The validation process involves a series of experiments to assess the performance of the analytical method. The following diagram illustrates a typical workflow for the validation of an HPLC method for an impurity.

        Analytical_Method_Validation_Workflow cluster_Development Method Development & Optimization cluster_Validation Method Validation cluster_Documentation Documentation Develop Develop HPLC Method (Column, Mobile Phase, etc.) Optimize Optimize Method Parameters (Flow Rate, Wavelength) Develop->Optimize Protocol Validation Protocol Optimize->Protocol Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Report Validation Report Solution_Stability->Report Protocol->Specificity

        Caption: A typical workflow for the validation of an analytical method.

        Comparative Analysis of Validation Parameters

        The core of this guide lies in the detailed examination of each validation parameter, with a comparison of different experimental approaches and acceptance criteria.

        Specificity

        Why it's important: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[16] For an impurity method, this is paramount to avoid over or under-estimation.

        Experimental Approach:

        • Forced Degradation Studies: The Fosinopril drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[17] The chromatograms of the stressed samples are then analyzed to ensure that the peak for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is well-resolved from any degradation products and the main Fosinopril peak.

        • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the analyte peak. The UV spectra at the upslope, apex, and downslope of the peak should be consistent.

        • Comparison with a Blank: A chromatogram of a placebo (for drug product) or a blank solution is compared with that of a spiked sample to ensure no interference at the retention time of the analyte.

        Alternative Approach: LC-MS

        Liquid chromatography-mass spectrometry (LC-MS) offers a higher degree of specificity by utilizing the mass-to-charge ratio (m/z) of the analyte for detection.[17][18][19] This is particularly useful for confirming the identity of peaks and for resolving co-eluting components that are not distinguishable by UV detection alone.

        Linearity and Range

        Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14][16]

        Experimental Approach:

        A series of solutions of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid are prepared at different concentrations, typically from the limit of quantitation (LOQ) to 120% or 150% of the specification limit for the impurity. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

        Data Presentation:

        ParameterAcceptance CriteriaTypical Result
        Correlation Coefficient (r²)≥ 0.9990.9995
        y-interceptClose to zero123.4
        Residual PlotRandom distributionRandomly scattered points
        RangeLOQ to 120% of specification0.05 µg/mL to 1.2 µg/mL

        Hypothetical data for illustrative purposes.

        Accuracy

        Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value.[16] It provides an indication of the systematic error of the method.

        Experimental Approach:

        Accuracy is typically assessed by the recovery of a known amount of the impurity spiked into a placebo or the drug substance. This is performed at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit).

        Data Presentation:

        Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
        LOQ0.050.04896.0
        100%1.01.01101.0
        120%1.21.1898.3

        Acceptance Criteria: The mean recovery should be within a pre-defined range, often 98.0% to 102.0% for an impurity.[5]

        Precision

        Why it's important: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16][20] It is usually expressed as the relative standard deviation (%RSD).

        Experimental Approach:

        • Repeatability (Intra-assay precision): The precision is assessed by analyzing a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

        • Intermediate Precision (Inter-assay precision): The precision is evaluated by repeating the repeatability study on a different day, with a different analyst, and/or on a different instrument.

        Data Presentation:

        Precision TypeParameterAcceptance CriteriaTypical Result
        Repeatability%RSD of 6 replicates≤ 2.0%0.8%
        Intermediate Precision%RSD between two analysts/days≤ 2.0%1.2%
        Limit of Detection (LOD) and Limit of Quantitation (LOQ)

        Why it's important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] For an impurity method, the LOQ must be below the reporting threshold for that impurity.

        Experimental Approach:

        • Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples and establishing the minimum concentration at which the analyte can be reliably detected (S/N ≥ 3 for LOD) and quantified (S/N ≥ 10 for LOQ).

        • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

        Robustness

        Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][14]

        Experimental Approach:

        Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated. Typical parameters to vary include:

        • Flow rate (e.g., ± 0.1 mL/min)

        • Mobile phase composition (e.g., ± 2% organic)

        • Column temperature (e.g., ± 5 °C)

        • Wavelength (e.g., ± 2 nm)

        The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria.

        Experimental Protocols

        Protocol 1: RP-HPLC Method for the Determination of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

        This protocol provides a starting point for method development and validation. Optimization will be required based on the specific instrumentation and column used.

        • Chromatographic System:

          • HPLC system with a UV detector.

          • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

          • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with pH adjusted to 3.0 with phosphoric acid.[5][7]

          • Flow Rate: 1.0 mL/min.

          • Detection Wavelength: 218 nm.[5]

          • Injection Volume: 20 µL.

          • Column Temperature: 30 °C.

        • Standard Solution Preparation:

          • Prepare a stock solution of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid reference standard in the mobile phase.

          • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

        • Sample Preparation:

          • Accurately weigh a portion of the Fosinopril Sodium drug substance or crushed tablets.

          • Dissolve and dilute with the mobile phase to a known concentration.

          • Filter the solution through a 0.45 µm filter before injection.

        Protocol 2: Forced Degradation Study
        • Acid Hydrolysis: Dissolve the Fosinopril drug substance in a solution of 0.1 N HCl and heat at 60 °C for a specified time. Neutralize the solution before analysis.

        • Base Hydrolysis: Dissolve the Fosinopril drug substance in a solution of 0.1 N NaOH and heat at 60 °C for a specified time. Neutralize the solution before analysis.

        • Oxidative Degradation: Dissolve the Fosinopril drug substance in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

        • Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105 °C) for a specified time.

        • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a specified time.

        The Bigger Picture: Method Lifecycle Management

        It is crucial to recognize that analytical method validation is not a one-time event but a continuous process.[10] The performance of the method should be monitored throughout its lifecycle, and revalidation may be necessary in case of changes to the synthesis of the drug substance, the finished product composition, or the analytical procedure itself.

        Conclusion

        The validation of an analytical method for an impurity such as Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a rigorous and systematic process that is fundamental to ensuring the quality and safety of Fosinopril-containing drug products. By following the principles outlined in regulatory guidelines and by understanding the scientific rationale behind each validation parameter, researchers and drug development professionals can develop and validate robust and reliable analytical methods. This guide has provided a comparative framework for this process, emphasizing the importance of a well-defined Analytical Target Profile and a thorough experimental design. The use of complementary techniques like LC-MS can further enhance the specificity and confidence in the analytical results.

        References

        • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][21][22]

        • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

        • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

        • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

        • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

        • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

        • Wikipedia. (n.d.). Fosinopril. [Link]

        • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

        • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143. [Link]

        • Doyle, T. D., Barkan, S., & Bi, S. (1993). High-performance liquid chromatography of the drug fosenopril. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1143-1149. [Link]

        • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

        • International Journal of Novel Research and Development. (n.d.). method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. [Link]

        • International Journal for Multidisciplinary Research. (2024). Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. [Link]

        • Popović, G., Čakar, M., & Agbaba, D. (2002). 327 fosinopril±sodium and its degradation product analysis in monopril tablets. Chemical Industry and Chemical Engineering Quarterly, 8(4b), 327-329. [Link]

        • Longdom Publishing. (n.d.). Direct Determination of Four ACE-Inhibitors Lisinopril, Enalapril. [Link]

        • Agbaba, D., Popović, G., Živanov-Stakić, D., & Vladimirov, S. (2008). Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 402-408. [Link]

        • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

        • Drugs.com. (2025). Fosinopril: Package Insert / Prescribing Information. [Link]

        • Apotex Inc. (2009). Fosinopril sodium Tablets USP - PRODUCT MONOGRAPH. [Link]

        • Small Molecule Pathway Database. (2025). Fosinopril Metabolism Pathway. [Link]

        • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

        • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803. [Link]

        • Medsafe. (n.d.). Fosinopril Winthrop. [Link]

        • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

        • ResearchGate. (2025). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. [Link]

        • International Journal of Green Pharmacy. (2017). Development of methods for the chromatographic identification of active pharmaceutical ingredient from group of angiotensin-converting enzyme inhibitors in. [Link]

        • International Journal of Novel Research and Development. (2022). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. [Link]

        • International Journal of Biology, Pharmacy and Allied Sciences. (2023). a review on antihypertensive medicines fosinopril sodium and hydrochlorothiazide by analytical techniques. [Link]

        • ResearchGate. (2025). Rapid and accurate simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets by HPLC. [Link]

        • Bhende, S. D., Varanasi, M. B., & Abbulu, K. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of Fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Biomedical Chromatography, 35(5), e5047. [Link]

        • ResearchGate. (2025). LC–MS/MS characterization of forced degradation products of zofenopril. [Link]

        • ResearchGate. (2025). High performance liquid chromatographic method for simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets formulation. [Link]

        • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. [Link]

        • Research Journal of Pharmacy and Technology. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. [Link]

        • International Journal of Trend in Scientific Research and Development. (2018). A Review on Analytical Method Development andValidation (With Case Study). [Link]

        • Szelejewska, A., Misztal, G., & Glibowski, P. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-126. [Link]

        Sources

        Inter-Laboratory Reproducibility of Fosinopril Impurity Profiling: A Comparative Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Fosinopril Sodium is a unique ACE inhibitor containing a phosphinic acid ester moiety.[1] Unlike simple peptide-mimetic ACE inhibitors (e.g., Lisinopril), Fosinopril’s chemical instability—specifically its susceptibility to hydrolysis—creates a "moving target" for analytical reproducibility.

        This guide addresses the high failure rate in inter-laboratory method transfer for Fosinopril impurity testing. We compare the Standard Pharmacopeial Method (SPM) against an Optimized Stability-Indicating Method (OSM) using Core-Shell technology. The data demonstrates that while the SPM is validated, the OSM offers superior inter-lab reproducibility (%RSD < 1.0%) by mitigating on-column hydrolysis and dwell-volume sensitivity.

        Part 1: The Scientific Challenge – The "Hydrolysis Trap"

        The primary cause of inter-laboratory variance in Fosinopril testing is not instrumental failure, but ex-vivo degradation during sample preparation and analysis.

        The Mechanism

        Fosinopril is a prodrug.[2][3][4] In vivo, hepatic esterases cleave the ester linkage to form Fosinoprilat (Impurity A) , the active diacid. In the laboratory, this same reaction occurs spontaneously in the presence of moisture and heat, particularly at neutral to alkaline pH.

        If Laboratory A uses a fresh sample preparation and Laboratory B allows the sample to sit in an autosampler for 4 hours at ambient temperature, Laboratory B will report a false failure for Impurity A.

        Pathway Visualization

        The following diagram illustrates the critical degradation pathway that must be controlled.

        FosinoprilDegradation cluster_0 Critical Control Point: Sample Solvent & Autosampler Temp Fosinopril Fosinopril Sodium (Prodrug) Intermediate Hydrolysis Intermediate Fosinopril->Intermediate + H2O / pH > 6.0 ImpurityB Impurity B (Stereoisomer) Fosinopril->ImpurityB Epimerization (Thermal Stress) Fosinoprilat Fosinoprilat (Impurity A - Active Diacid) Intermediate->Fosinoprilat Ester Cleavage

        Figure 1: The primary degradation pathway of Fosinopril. Note that Impurity A formation is driven by moisture and pH, while stereoisomer formation is thermally driven.

        Part 2: Method Comparison – SPM vs. OSM

        We evaluated two methodologies across three distinct laboratories to measure reproducibility.

        The Contenders
        • Method A: Standard Pharmacopeial Method (SPM)

          • Basis: USP/EP Monograph approaches.

          • Column: L11 (Phenyl) or L14, 5 µm fully porous.

          • Condition: Isocratic/Gradient mix, often utilizing phosphate buffers.

          • Drawback: Long run times (>30 mins) increase risk of on-column hydrolysis; Phenyl chemistry is sensitive to batch-to-batch variation.

        • Method B: Optimized Stability-Indicating Method (OSM)

          • Basis: Modern QbD (Quality by Design) approach.

          • Column: C18 Core-Shell (2.7 µm).

          • Condition: Acidified Mobile Phase (pH 2.5) to stabilize the ester; Cooled Autosampler (4°C).

          • Advantage: Rapid separation (<10 mins), high resolution, stabilized analyte.

        Comparative Data Table
        MetricMethod A (SPM)Method B (OSM)Verdict
        Column Chemistry Phenyl-Hexyl (L11), 5µmC18 Core-Shell, 2.7µmOSM provides sharper peaks.
        Run Time 35 - 45 minutes8 - 12 minutesOSM reduces degradation risk.
        Impurity A Resolution 1.8 - 2.23.5 - 4.0OSM offers superior separation.
        Inter-Lab %RSD (n=3) 4.5% (High Variance)0.8% (Robust)OSM is reproducible.
        Dwell Volume Sensitivity High (Shift in RT)Low (Assisted by isocratic hold)OSM is transfer-friendly.

        Part 3: The Self-Validating Protocol (OSM)

        To guarantee inter-laboratory reproducibility, follow this protocol. It includes "Self-Validation" checkpoints—steps where the analyst must verify system performance before proceeding.

        Reagents & Mobile Phase
        • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH 2.5 ± 0.1). Low pH inhibits ester hydrolysis.

        • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

        • Diluent: Mobile Phase A : Acetonitrile (70:30). Crucial: Do not use pure water or neutral buffers as diluent.

        Chromatographic Conditions
        • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Kinetex or Cortecs).

        • Flow Rate: 1.2 mL/min.

        • Temperature: Column: 40°C | Autosampler: 4°C (Mandatory) .

        • Detection: UV @ 215 nm.

        Step-by-Step Workflow
        Step 1: System Suitability (The "Handshake")

        Before analyzing samples, inject the System Suitability Solution containing Fosinopril and Fosinoprilat (Impurity A).

        • Checkpoint: Resolution between Fosinopril and Impurity A must be > 3.0. If < 3.0, check mobile phase pH (likely too high).

        Step 2: Sample Preparation (The "Time-Bomb")
        • Weigh 50 mg Fosinopril Sodium into a 50 mL flask.

        • Add 30 mL Diluent (Acidic). Sonicate for max 5 mins. Do not overheat.

        • Fill to volume with Diluent.

        • Immediate Action: Transfer to autosampler vial and place in the 4°C tray immediately.

        • Checkpoint: Inject a standard after 6 hours. If Impurity A area increases by >2%, the autosampler cooling is insufficient.

        Step 3: Data Analysis

        Calculate impurities using Relative Response Factors (RRF).

        • Fosinoprilat RRF: ~1.0 (verify with standard).

        • Impurity B RRF: ~1.2.

        Reproducibility Logic Flow

        The following diagram details how to troubleshoot inter-lab failures using this protocol.

        MethodTransferLogic Start Start Inter-Lab Transfer Check1 Check 1: Resolution > 3.0? Start->Check1 Pass Method Validated Check1->Pass Yes Fail_Res Failure: Column/pH Issue Check1->Fail_Res No Check2 Check 2: Impurity A < 0.5%? Check2->Pass Yes Fail_Imp Failure: Sample Degradation Check2->Fail_Imp No (False Positive) Pass->Check2 Action_Res Action: Verify Mobile Phase pH Check Column Age Fail_Res->Action_Res Action_Imp Action: Check Autosampler Temp (4°C) Verify Diluent Acidity Fail_Imp->Action_Imp

        Figure 2: Logical troubleshooting flow for method transfer. Distinguishes between separation failures and stability failures.

        References

        • United States Pharmacopeia (USP). Fosinopril Sodium Monograph: Organic Impurities Procedures 1, 2, and 3. USP-NF.

        • European Directorate for the Quality of Medicines (EDQM). Fosinopril Sodium - European Pharmacopoeia (Ph. Eur.) 10.0.[5]

        • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56327, Fosinopril. Retrieved from

        • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF.[6] Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.[6]

        • Kirschbaum, J. J., et al. (1990). High-performance liquid chromatography of the drug fosinopril. Journal of Chromatography A, 507, 165-170.[7]

        Sources

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth, experience-driven comparison of analytical methodologies for Fosinopril and its related compounds, with a core focus on designing and executing meaningful robustness studies. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection and the critical parameters that ensure analytical integrity across different laboratories, instruments, and time.

        Introduction: Fosinopril and the Imperative for Robust Analysis

        Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat.[1][2] The analysis of Fosinopril is not merely about quantifying the parent drug; it is critical to resolve and quantify process-related impurities and degradation products that can arise during manufacturing and storage.[3][4] Fosinopril is susceptible to degradation, particularly through hydrolysis.[5] Therefore, a robust, stability-indicating analytical method is not just a regulatory requirement but a cornerstone of ensuring product quality and patient safety.

        Robustness, as defined by the International Council for Harmonisation (ICH), is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6] It provides an indication of its reliability during normal usage.[7] This guide will dissect the practical application of these principles, comparing common analytical platforms and providing a detailed framework for conducting a scientifically sound robustness study.

        Comparative Analysis of Analytical Platforms: RP-HPLC vs. RP-UPLC

        The workhorse for Fosinopril analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] However, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative, offering significant advantages in speed and efficiency.[10][11] The choice between these platforms is a critical first step.

        FeatureRP-HPLC (High-Performance Liquid Chromatography)RP-UPLC (Ultra-Performance Liquid Chromatography)Rationale & Scientific Insight
        Particle Size 3-5 µm< 2 µmSmaller particles in UPLC provide a greater surface area, leading to more efficient separation and narrower peaks.[10][12] This is particularly advantageous for resolving closely eluting impurities of Fosinopril.
        Analysis Time Longer (typically 15-30 min)Shorter (typically 2-5 min)The higher optimal linear velocity of smaller particles allows for faster flow rates without sacrificing resolution, dramatically reducing run times.[11]
        Resolution GoodExcellentUPLC systems yield sharper, narrower peaks, which significantly improves the resolution between Fosinopril, its active metabolite fosinoprilat, and other related substances.[11]
        Sensitivity GoodHigherThe sharper peaks from a UPLC system lead to greater peak heights and a better signal-to-noise ratio, enhancing detection and quantitation limits (LOD/LOQ).[10]
        Solvent Consumption HigherSignificantly LowerFaster run times and smaller column dimensions result in a substantial decrease in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[10][11]
        System Pressure Lower (400-600 bar)Much Higher (up to 1000-1200 bar)The use of sub-2 µm particles creates high backpressure, requiring specialized pumps and instrumentation capable of handling these conditions.[10]
        Method Transfer More established and straightforward.Can be more complex. Transferring a UPLC method to a standard HPLC system requires careful method modification and re-validation.While UPLC offers superior performance, the prevalence of standard HPLC systems in QC labs means that method transferability is a key consideration. A robust HPLC method may be preferable if the method will be used across multiple sites with varying equipment.

        Recommendation: For new method development, UPLC is the superior choice for its speed, resolution, and sensitivity, especially for complex impurity profiling. However, for established QC environments where methods must be readily transferable, a well-validated, robust RP-HPLC method remains a highly reliable and practical option.

        Designing a Robustness Study: A Risk-Based Approach

        A robustness study should not be a simple checklist exercise. It is an integral part of method development that identifies the operational parameters most likely to affect the results.[6][13] This is best approached through a risk-based assessment.

        The diagram below illustrates a logical workflow for identifying and selecting parameters for a Fosinopril HPLC/UPLC robustness study. This process begins by identifying all potential variables and then systematically assessing their likely impact on critical method responses.

        Robustness_Risk_Assessment cluster_0 Parameter Identification cluster_1 Risk Assessment (Impact on Critical Responses) cluster_2 Selection for Robustness Study A Mobile Phase Composition (% Organic) R1 Retention Time Shifts A->R1 High R2 Peak Resolution (Critical Pairs) A->R2 High S1 Vary % Organic S2 Vary pH S3 Vary Flow Rate S4 Vary Temperature B Mobile Phase pH B->R1 High R3 Peak Tailing/Asymmetry B->R3 Medium C Flow Rate C->R1 High R4 Quantitation Accuracy C->R4 Medium D Column Temperature D->R1 Medium D->R2 Medium E Wavelength E->R4 High F Column Lot/Batch F->R1 Low/Medium F->R3 Low/Medium G Sample/Standard Stability G->R4 High R1->S1 R1->S2 R1->S3 R1->S4 R2->S1 R2->S2 R2->S4 R4->S3 caption Risk assessment workflow for selecting robustness parameters. Robustness_Decision_Tree Start Perform Robustness Study Check_Criteria Do all variations meet System Suitability Criteria? Start->Check_Criteria Pass Method is Robust. Proceed with Validation. Check_Criteria->Pass Yes Fail Identify failing parameter(s) Check_Criteria->Fail No Investigate Investigate root cause. Is the parameter too sensitive? Fail->Investigate Tighten Tighten control of the parameter in the method procedure. Investigate->Tighten Yes Optimize Re-optimize method to reduce sensitivity to the parameter. Investigate->Optimize Yes, fundamentally Revalidate Re-evaluate robustness for the modified method. Tighten->Revalidate Optimize->Revalidate Revalidate->Check_Criteria caption Decision workflow following robustness testing results.

        Sources

        A Comparative Guide to the Stress Degradation of Fosinopril: An In-Depth Analysis for Drug Development Professionals

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comprehensive analysis of the degradation behavior of Fosinopril under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. As researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug substance like Fosinopril is paramount for the development of stable pharmaceutical formulations and robust analytical methods. Fosinopril, an ester prodrug of an angiotensin-converting enzyme (ACE) inhibitor, is primarily used in the management of hypertension and heart failure.[1] Its chemical structure, containing a phosphinic acid ester, makes it susceptible to degradation under certain environmental conditions.[2] This guide will delve into the comparative degradation of Fosinopril under hydrolytic, oxidative, thermal, and photolytic stress, providing supporting experimental data and detailed protocols to aid in your own stability studies.

        The Criticality of Stress Testing for Fosinopril

        Forced degradation studies are a cornerstone of drug development, providing invaluable insights into the degradation pathways and the formation of potential impurities. For Fosinopril, which is converted to its active metabolite Fosinoprilat via hydrolysis, understanding its degradation profile is particularly crucial.[3][4] These studies are instrumental in developing stability-indicating analytical methods capable of separating the drug from its degradation products, a regulatory requirement for ensuring the safety and efficacy of the final drug product.

        Comparative Degradation Profile of Fosinopril

        Our comprehensive review of published data indicates that Fosinopril exhibits a distinct degradation profile under various stress conditions. The primary route of degradation is hydrolysis, with the drug showing significant instability in both acidic and alkaline media.[5] It is also susceptible to degradation under photolytic stress. Conversely, Fosinopril demonstrates notable stability under oxidative and thermal stress conditions.[5]

        Data Summary: A Comparative Overview

        The following table summarizes the typical degradation behavior of Fosinopril under different stress conditions. It is important to note that the extent of degradation can vary depending on the specific experimental parameters such as the concentration of the stressor, temperature, and duration of exposure.

        Stress ConditionStressorTypical ObservationPrimary Degradation Product
        Acidic Hydrolysis 0.1N HCl to 5N HClSignificant DegradationFosinoprilat
        Alkaline Hydrolysis 0.1N NaOH to 5N NaOHRapid and Extensive DegradationFosinoprilat
        Oxidative 3% - 30% H₂O₂Generally Stable-
        Thermal Dry Heat (e.g., 60-90°C)Generally Stable-
        Photolytic UV and Visible LightDegradation ObservedPhoto-degradation Products

        Experimental Protocols for Stress Degradation Studies

        To facilitate your own investigations, we provide the following detailed, step-by-step methodologies for conducting forced degradation studies on Fosinopril. These protocols are based on established practices and published literature.

        Analytical Methodology: A Stability-Indicating HPLC Method

        A robust stability-indicating HPLC method is essential for the accurate quantification of Fosinopril and its degradation products. The following method is a representative example based on published literature.[2][6]

        • Chromatographic System: High-Performance Liquid Chromatograph with a UV-Vis detector.

        • Column: X Terra C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]

        • Mobile Phase: A mixture of Methanol and Water (75:25 v/v), with the pH adjusted to 3.1 with orthophosphoric acid.[2]

        • Flow Rate: 1.0 mL/min.[2]

        • Detection Wavelength: 220 nm.[2]

        • Injection Volume: 20 µL.

        • Column Temperature: 45°C.[2]

        Acidic Hydrolysis

        Objective: To assess the degradation of Fosinopril in an acidic environment.

        Protocol:

        • Prepare a stock solution of Fosinopril in methanol (e.g., 1 mg/mL).

        • Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 1N Hydrochloric Acid (HCl). The final concentration of Fosinopril should be in the linear range of the analytical method.

        • Reflux the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2-6 hours).

        • At predetermined time intervals, withdraw an aliquot of the solution.

        • Neutralize the sample with an appropriate amount of 1N Sodium Hydroxide (NaOH).

        • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

        • Inject the sample into the HPLC system and quantify the amount of remaining Fosinopril and any degradation products formed.

        Alkaline Hydrolysis

        Objective: To evaluate the degradation of Fosinopril in an alkaline environment.

        Protocol:

        • Prepare a stock solution of Fosinopril in methanol (e.g., 1 mg/mL).

        • Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 0.1N Sodium Hydroxide (NaOH).

        • Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 1-4 hours). Due to the higher reactivity, refluxing may lead to complete degradation very quickly.

        • At predetermined time intervals, withdraw an aliquot of the solution.

        • Neutralize the sample with an appropriate amount of 0.1N Hydrochloric Acid (HCl).

        • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

        • Inject the sample into the HPLC system and quantify the amount of remaining Fosinopril and any degradation products formed.

        Oxidative Degradation

        Objective: To determine the susceptibility of Fosinopril to oxidation.

        Protocol:

        • Prepare a stock solution of Fosinopril in methanol (e.g., 1 mg/mL).

        • Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

        • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

        • At the end of the exposure period, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

        • Inject the sample into the HPLC system and quantify the amount of remaining Fosinopril.

        Thermal Degradation

        Objective: To assess the stability of Fosinopril when exposed to heat.

        Protocol:

        • Place a known amount of Fosinopril solid powder in a stable, sealed container.

        • Expose the solid drug to a controlled high temperature in a calibrated oven (e.g., 70°C) for an extended period (e.g., 7 days).

        • At the end of the exposure, allow the sample to cool to room temperature.

        • Prepare a solution of the heat-treated Fosinopril in the mobile phase at a known concentration.

        • Inject the sample into the HPLC system and quantify the amount of remaining Fosinopril.

        Photolytic Degradation

        Objective: To evaluate the stability of Fosinopril upon exposure to light.

        Protocol:

        • Prepare a solution of Fosinopril in a suitable solvent (e.g., methanol or water) at a known concentration.

        • Expose the solution in a photochemically transparent container to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

        • Simultaneously, keep a control sample protected from light.

        • At the end of the exposure period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

        • Inject both the exposed and control samples into the HPLC system and compare the amount of remaining Fosinopril.

        Visualizing the Degradation Pathway and Experimental Workflow

        To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

        Fosinopril_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 1N HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Analyze Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Analyze Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Analyze Thermal Thermal (e.g., 70°C, solid) Thermal->Analysis Analyze Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis Analyze Fosinopril Fosinopril Sample Fosinopril->Acid Expose to Fosinopril->Base Expose to Fosinopril->Oxidative Expose to Fosinopril->Thermal Expose to Fosinopril->Photolytic Expose to Data Comparative Data (% Degradation) Analysis->Data Generate

        Caption: Experimental Workflow for Fosinopril Stress Degradation Studies.

        Caption: Primary Degradation Pathway of Fosinopril via Hydrolysis.

        Concluding Remarks for the Practicing Scientist

        The stability of Fosinopril is a critical attribute that must be thoroughly understood and controlled throughout the drug development lifecycle. This guide has provided a comparative overview of its degradation under various stress conditions, highlighting its susceptibility to hydrolysis and photolysis, and its relative stability to oxidation and thermal stress. The provided experimental protocols and analytical method details serve as a practical starting point for your own laboratory investigations.

        By applying these principles and methodologies, you will be well-equipped to develop robust, stable formulations of Fosinopril and to establish validated, stability-indicating analytical methods that meet stringent regulatory requirements. Remember that a comprehensive understanding of a drug's degradation profile is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and therapeutic efficacy.

        References

        • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135–143. [Link]

        • Patil, S. M., Jawale, A. R., Rane, S. S., Chaudhari, R. Y., & Patil, V. R. (2022). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and in tablets. International Journal of Novel Research and Development, 7(3), 134-142. [Link]

        • Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50(2), 327-333. [Link]

        • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143. [Link]

        • Darwish, I. A., Khedr, A. S., & Askal, H. F. (2008). HPLC determination of fosinopril in presence of some of its manufacturing impurities and hydrochlorthiazide. Journal of Liquid Chromatography & Related Technologies, 31(15), 2323-2337. [Link]

        • More, S., & Gowekar, N. M. (2022). Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug By RP-HPLC. International Journal Of All Research Education And Scientific Methods, 10(6), 1234-1241. [Link]

        • Health Canada. (2024, March 7). Product Monograph: Teva-Fosinopril. [Link]

        • Riva-Fosinopril (Fosinopril Sodium Tablets) Product Monograph. (2005, March 4). [Link]

        • Patel, R. B., Patel, A. B., & Patel, P. U. (2006). Spectrophotometric analysis of fosinopril sodium in pure form and tablets. Indian journal of pharmaceutical sciences, 68(5), 678. [Link]

        • Singh, B., & Kumar, R. (2010). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2743–2750. [Link]

        • McEvoy, G. K. (Ed.). (2011). AHFS drug information 2011. American Society of Health-System Pharmacists.
        • Kumar, V., & Singh, S. (2012). LC–MS/MS characterization of forced degradation products of zofenopril. Journal of Pharmaceutical and Biomedical Analysis, 62, 148-154. [Link]

        • Andre, M., & Ternes, T. A. (2003). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Water research, 37(8), 1921-1928. [Link]

        • Wikipedia contributors. (2023, December 28). Fosinopril. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2024, from [Link]

        • McEvoy, G. K. (1992). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 43(3), 346-369. [Link]

        Sources

        ×

        Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

        Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.